Razel-F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
1361049-18-4 |
|---|---|
Molecular Formula |
C64H75CaClF2N6O16S2 |
Molecular Weight |
1362.0 g/mol |
IUPAC Name |
calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/2C22H28FN3O6S.C20H21ClO4.Ca/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);5-13H,1-4H3;/q;;;+2/p-2/b2*10-9+;;/t2*16-,17-;;/m11../s1 |
InChI Key |
ZOUNWVHZBXEZHN-SXSUPWAPSA-L |
Isomeric SMILES |
CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(OC(=O)C(OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)(C)C)C.[Ca+2] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
The Synergistic Interplay of Rosuvastatin and Fenofibrate in the Management of Mixed Dyslipidemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the combined mechanism of action of rosuvastatin and fenofibrate, a therapeutic strategy increasingly employed for the management of mixed dyslipidemia. This condition is characterized by elevated low-density lipoprotein cholesterol (LDL-C), high triglycerides (TG), and low high-density lipoprotein cholesterol (HDL-C). The co-administration of rosuvastatin and fenofibrate targets multiple aspects of lipid metabolism, offering a comprehensive approach to mitigating cardiovascular risk. This document details the individual and combined molecular mechanisms, presents quantitative data from clinical studies, outlines key experimental protocols for mechanism-of-action studies, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanisms of Action
Rosuvastatin: Inhibition of Cholesterol Synthesis
Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] By competitively blocking this enzyme in the liver, rosuvastatin reduces the intracellular pool of cholesterol. This reduction triggers a compensatory upregulation of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-C from the circulation.[1]
The primary effects of rosuvastatin on lipid profiles include a significant reduction in LDL-C, with more modest decreases in triglycerides and increases in HDL-C.[2] Beyond its lipid-lowering effects, rosuvastatin exhibits pleiotropic effects, including anti-inflammatory and antioxidant properties, which may contribute to its overall cardiovascular benefits.[3]
Fenofibrate: Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism
Fenofibrate is a fibric acid derivative that functions as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[1][4] Activation of PPARα by fenofibrate leads to several key downstream effects:
-
Increased Lipoprotein Lipase (LPL) Expression: PPARα activation enhances the transcription of the LPL gene, leading to increased synthesis and activity of LPL.[4] LPL is the primary enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, thereby facilitating their clearance from the plasma.
-
Reduced Apolipoprotein C-III (Apo C-III) Expression: Fenofibrate suppresses the expression of Apo C-III, an inhibitor of LPL activity.[4] This disinhibition of LPL further enhances triglyceride catabolism.
-
Increased Apolipoprotein A-I and A-II Expression: PPARα activation stimulates the production of Apolipoprotein A-I (Apo A-I) and Apolipoprotein A-II (Apo A-II), the major protein components of HDL. This leads to increased HDL synthesis and may enhance reverse cholesterol transport.
The net effect of fenofibrate is a substantial reduction in plasma triglycerides, a significant increase in HDL-C, and a modest reduction in LDL-C.[4]
Combined Rosuvastatin and Fenofibrate Therapy: A Synergistic Approach
The combination of rosuvastatin and fenofibrate provides a complementary and potentially synergistic approach to managing mixed dyslipidemia.[1] While rosuvastatin primarily targets elevated LDL-C, fenofibrate addresses high triglycerides and low HDL-C.[1] This dual mechanism allows for a more comprehensive correction of the atherogenic lipid profile characteristic of mixed dyslipidemia.[1]
Recent research suggests a potential for synergistic interaction at the molecular level. Some studies have indicated that statins, including rosuvastatin, may activate PPARα and PPARγ.[3][5] This statin-mediated activation of PPARs could enhance the effects of fenofibrate, leading to a more pronounced improvement in lipid parameters than would be expected from the additive effects of the two drugs alone.
Data Presentation: Efficacy and Safety from Clinical Studies
The following tables summarize quantitative data from clinical trials investigating the efficacy and safety of rosuvastatin and fenofibrate combination therapy.
Table 1: Efficacy of Rosuvastatin and Fenofibrate Combination Therapy on Lipid Profiles
| Study/Treatment Group | LDL-C Change (%) | Triglyceride Change (%) | HDL-C Change (%) | Total Cholesterol Change (%) |
| Rosuvastatin 10 mg + Fenofibrate 145 mg[6] | - | ↓ (predominantly) | - | - |
| Rosuvastatin 10 mg + Choline Fenofibrate 135 mg[7] | -46.0 | -44.6 | +14.0 | - |
| Rosuvastatin 10 mg + Choline Fenofibrate 135 mg (Phase III)[7] | -37.2 | -47.1 | +20.3 | - |
| Rosuvastatin 20 mg + Fenofibrate 145 mg[8] | Greater reduction than HDR | Greater reduction than HDR | Greater increase than HDR | Greater reduction than HDR |
| Atorvastatin 20 mg + Fenofibrate 200 mg[4] | -46 | -50 | +22 | -37 |
HDR: High-Dose Rosuvastatin
Table 2: Safety Profile of Rosuvastatin and Fenofibrate Combination Therapy
| Adverse Event | Rosuvastatin + Fenofibric Acid (%)[2] | Rosuvastatin Monotherapy (%)[2] | Notes |
| Myalgia | Slightly lower | - | The most common adverse event. |
| Creatine Kinase > 5x ULN | 4.0 (7/174) | 2.9 (5/174) | No cases of rhabdomyolysis were reported. |
| ALT > 3x ULN | 1.1 (2/174) | - | Rare in occurrence. |
| AST > 3x ULN | 0.6 (1/174) | - | Rare in occurrence. |
| Serum Creatinine ≥ 2x Baseline | 1.7 (3/174) | - | - |
ULN: Upper Limit of Normal; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase
A review of the FDA's Adverse Event Reporting System (FAERS) from 2004 to 2020 identified 3,587 adverse events associated with the rosuvastatin-fenofibrate combination.[7][8][9] The most frequently reported events were related to gastrointestinal diseases, musculoskeletal and connective tissue diseases, and general disorders.[7][10][9]
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
This assay spectrophotometrically measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[11]
Materials:
-
HMG-CoA Reductase Assay Kit (e.g., from Millipore)
-
Recombinant HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Rosuvastatin (or other inhibitors)
-
UV-compatible 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA substrate.
-
Add rosuvastatin or the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding HMG-CoA reductase enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH consumption to determine the enzyme activity.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
PPARα Reporter Gene Assay
This cell-based assay quantifies the activation of PPARα by measuring the expression of a reporter gene (e.g., luciferase) under the control of a PPARα-responsive promoter.[12][13][14][15]
Materials:
-
Mammalian cell line (e.g., HEK293, COS-1)
-
Expression plasmid for human or rat PPARα
-
Reporter plasmid containing a PPARα-responsive element linked to a luciferase gene
-
Transfection reagent (e.g., FuGENE HD)
-
Cell culture medium and supplements
-
Fenofibrate (or other test compounds)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the PPARα expression plasmid and the reporter plasmid using a suitable transfection reagent.
-
After an incubation period (e.g., 24 hours), treat the cells with various concentrations of fenofibrate or the test compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the relative luciferase activity against the compound concentration to determine the EC50 value.
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This technique is used to measure the relative changes in the expression of target genes (e.g., LPL, Apo C-III) in response to treatment with fenofibrate.
Materials:
-
Cultured cells (e.g., hepatocytes) or tissue samples
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Gene-specific primers for LPL, Apo C-III, and a reference gene (e.g., GAPDH, β-actin)
Protocol:
-
Treat cells or animals with fenofibrate or a vehicle control.
-
Isolate total RNA from the cells or tissues.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using gene-specific primers for the target and reference genes.
-
Analyze the qPCR data using the ΔΔCt method to calculate the fold change in gene expression in the treated samples relative to the control samples.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Individual mechanisms of action of Rosuvastatin and Fenofibrate.
Caption: Combined and synergistic mechanisms of Rosuvastatin and Fenofibrate.
Caption: Generalized workflow for a clinical trial of combination therapy.
References
- 1. Combination therapy of statins and fibrates in the management of cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. hmg-coa-reductase-inhibitors-statins-activate-expression-of-ppar-ppar-and-abca1-in-cultured-gallbladder-epithelial-cells - Ask this paper | Bohrium [bohrium.com]
- 4. Statin-Fibrate Combination for the Treatment of Dyslipidaemia | ECR Journal [ecrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. ijbcp.com [ijbcp.com]
- 7. Frontiers | Safety assessment of rosuvastatin-fenofibrate combination in the treatment of hyperlipidemia based on FDA’s adverse event reporting system database [frontiersin.org]
- 8. Safety assessment of rosuvastatin-fenofibrate combination in the treatment of hyperlipidemia based on FDA’s adverse event reporting system database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety assessment of rosuvastatin-fenofibrate combination in the treatment of hyperlipidemia based on FDA's adverse event reporting system database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 15. caymanchem.com [caymanchem.com]
Cellular Pathways Affected by Co-administration of Rosuvastatin and Fenofibrate: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The co-administration of Rosuvastatin, a potent HMG-CoA reductase inhibitor, and Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, is a common therapeutic strategy for managing mixed dyslipidemia. This condition is characterized by elevated low-density lipoprotein cholesterol (LDL-C), high triglycerides (TG), and low high-density lipoprotein cholesterol (HDL-C). Beyond their well-established lipid-lowering effects, the combination of these two agents modulates a complex network of cellular pathways that influence inflammation, apoptosis, and overall cardiovascular health. This technical guide provides a comprehensive overview of the core cellular pathways affected by this combination therapy, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.
Core Mechanisms of Action
The synergistic lipid-lowering effect of Rosuvastatin and Fenofibrate stems from their distinct and complementary mechanisms of action.
1.1. Rosuvastatin and HMG-CoA Reductase Inhibition
Rosuvastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, Rosuvastatin reduces the intracellular synthesis of cholesterol in the liver. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-C from the circulation.
1.2. Fenofibrate and PPARα Activation
Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid. Fenofibric acid activates PPARα, a nuclear receptor that regulates the transcription of numerous genes involved in lipid metabolism. Activation of PPARα leads to:
-
Increased expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins.
-
Increased synthesis of apolipoproteins A-I and A-II, the major protein components of HDL, leading to increased HDL-C levels.
-
Increased hepatic uptake and β-oxidation of fatty acids, reducing the substrate available for triglyceride synthesis.
Quantitative Effects on Lipid and Inflammatory Markers
Clinical studies have consistently demonstrated the superior efficacy of Rosuvastatin and Fenofibrate combination therapy in improving the lipid profile and reducing inflammatory markers compared to monotherapy.
Table 1: Quantitative Effects of Rosuvastatin and Fenofibrate Co-administration on Lipid Profile
| Parameter | Rosuvastatin Monotherapy (representative dose) | Fenofibrate Monotherapy (representative dose) | Rosuvastatin + Fenofibrate Combination Therapy | Reference(s) |
| LDL-C | -45% to -63% | Up to -20% | Significant reduction, often greater than statin monotherapy | |
| Triglycerides | Modest reduction | -20% to -50% | -40.3% to -53.5% | |
| HDL-C | Modest increase | Increase | +21.9% to +27.0% | |
| Total Cholesterol | Significant reduction | Modest reduction | Significant reduction | |
| Non-HDL-C | Significant reduction | Modest reduction | Significant reduction | |
| Apolipoprotein B (ApoB) | -36.7% to -45.3% | Reduction | -30.9% |
Table 2: Effect of Rosuvastatin and Fenofibrate Co-administration on High-Sensitivity C-Reactive Protein (hsCRP)
| Patient Population | Baseline hsCRP (mg/L) | Treatment | % Reduction in hsCRP | Reference(s) |
| Mixed Dyslipidemia | ≥2 | Rosuvastatin + Fenofibric Acid | ~36% | |
| Mixed Dyslipidemia | ≥2 | Rosuvastatin Monotherapy | Variable | |
| Mixed Dyslipidemia | - | Rosuvastatin + Fenofibric Acid | -28% |
Key Cellular Pathways Modulated by Co-administration
The interaction of Rosuvastatin and Fenofibrate extends beyond lipid metabolism, influencing critical signaling pathways involved in inflammation and cellular survival.
3.1. Lipid Metabolism Pathways
The primary impact of the combination therapy is on the intricate pathways of lipid synthesis, transport, and catabolism.
Caption: Core mechanisms of Rosuvastatin and Fenofibrate on lipid metabolism.
3.2. Inflammatory Pathways
Chronic inflammation is a key driver of atherosclerosis. The combination therapy exhibits anti-inflammatory properties, primarily through the modulation of the NF-κB pathway.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: Fenofibrate, through PPARα activation, can inhibit the NF-κB signaling pathway. PPARα physically interacts with the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-6. Rosuvastatin may also exert anti-inflammatory effects, contributing to the overall reduction in systemic inflammation, as evidenced by the significant decrease in hsCRP levels.
Caption: Fenofibrate-mediated inhibition of the NF-κB inflammatory pathway.
3.3. Apoptosis Pathways
Both Rosuvastatin and Fenofibrate have been shown to influence apoptosis, or programmed cell death, a critical process in the development and progression of atherosclerotic plaques.
-
Intrinsic (Mitochondrial) Pathway: Statins have been reported to have dual effects on apoptosis. In some contexts, they can induce apoptosis in vascular smooth muscle cells and foam cells within atherosclerotic plaques, which can be beneficial. This is often mediated through the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, activating caspases and executing apoptosis.
-
Extrinsic (Death Receptor) Pathway: The influence of the combination therapy on the extrinsic pathway is less clear. However, by reducing inflammation, the therapy may indirectly reduce the activation of death receptors like the TNF receptor.
Caption: Rosuvastatin's potential influence on the intrinsic apoptosis pathway.
3.4. JAK2/STAT3 Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival. While direct studies on the effect of the Rosuvastatin and Fenofibrate combination on this pathway are limited, Rosuvastatin alone has been shown to activate the JAK2/STAT3 pathway in endothelial cells. This activation may contribute to the drug's protective effects on the vasculature by promoting endothelial cell survival and function.
Experimental Protocols
This section outlines general methodologies for key experiments cited in the literature to study the effects of Rosuvastatin and Fenofibrate co-administration.
4.1. In Vitro Cell Culture Studies
-
Cell Lines: Human hepatoma cell lines (e.g., HepG2), human umbilical vein endothelial cells (HUVECs), and macrophage cell lines (e.g., THP-1).
-
Treatment: Cells are typically incubated with varying concentrations of Rosuvastatin, Fenofibrate, or the combination for a specified period (e.g., 24-48 hours).
-
Gene Expression Analysis:
-
RNA Isolation: Total RNA is extracted from treated and control cells using commercially available kits.
-
Quantitative Real-Time PCR (qRT-PCR): To quantify the expression of target genes (e.g., LDLR, LPL, APOA1, TNF, IL6, BCL2, BAX).
-
-
Protein Analysis:
-
Western Blotting: To determine the protein levels of HMG-CoA reductase, PPARα, NF-κB subunits (p65, p50), IκBα, Bcl-2, Bax, and caspases.
-
-
Apoptosis Assays:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: Colorimetric or fluorometric assays to measure the activity of initiator (e.g., caspase-9) and executioner (e.g., caspase-3) caspases.
-
Caption: General workflow for in vitro studies of Rosuvastatin and Fenofibrate.
4.2. Animal Studies
-
Animal Models: Apolipoprotein E-deficient (ApoE-/-) mice or LDL receptor-deficient (LDLR-/-) mice fed a high-fat diet to induce atherosclerosis.
-
Drug Administration: Rosuvastatin and Fenofibrate are administered orally via gavage, either individually or in combination, for a specified duration (e.g., 8-12 weeks).
-
Lipid Profile Analysis: Blood samples are collected at baseline and at the end of the study to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using enzymatic colorimetric assays.
-
Atherosclerotic Plaque Analysis:
-
Histology: Aortas are dissected, sectioned, and stained with Oil Red O to visualize and quantify atherosclerotic lesion area.
-
Immunohistochemistry: To detect the expression of inflammatory markers (e.g., VCAM-1, ICAM-1) and apoptosis-related proteins within the plaques.
-
Conclusion
The co-administration of Rosuvastatin and Fenofibrate offers a multi-faceted approach to managing mixed dyslipidemia and reducing cardiovascular risk. Beyond their primary lipid-lowering effects, this combination therapy favorably modulates key cellular pathways involved in inflammation and apoptosis. The inhibition of the NF-κB pathway and the potential modulation of the intrinsic apoptosis pathway contribute to the anti-atherosclerotic and vasoprotective effects of this therapeutic strategy. Further research is warranted to fully elucidate the intricate molecular crosstalk between the HMG-CoA reductase, PPARα, and other signaling pathways in the context of this combination therapy, which could pave the way for more targeted and effective treatments for cardiovascular disease.
The Synergistic Dance of Rosuvastatin and Fenofibrate in Hyperlipidemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacodynamics of rosuvastatin and fenofibrate, two cornerstone therapies in the management of hyperlipidemia. By delving into their distinct and complementary mechanisms of action, this document provides a comprehensive overview of their effects in preclinical hyperlipidemia models. This guide is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the scientific principles and practical methodologies for evaluating these and similar lipid-lowering agents.
Introduction to Hyperlipidemia and Therapeutic Strategies
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for the development of atherosclerotic cardiovascular disease. The management of hyperlipidemia often involves lifestyle modifications and pharmacological interventions aimed at reducing plasma lipid levels. Rosuvastatin, a potent statin, and fenofibrate, a fibrate derivative, are frequently employed, often in combination, to address the complex lipid abnormalities seen in many patients.
Rosuvastatin primarily targets the synthesis of cholesterol in the liver by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, enhancing the clearance of LDL cholesterol ("bad cholesterol") from the circulation.[3][4] Fenofibrate, on the other hand, activates the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and lipoprotein metabolism.[5][6] Activation of PPARα leads to increased lipolysis and clearance of triglyceride-rich lipoproteins.[5][6]
The combination of rosuvastatin and fenofibrate offers a multifaceted approach to managing mixed dyslipidemia, a condition characterized by elevated LDL cholesterol and triglycerides.[7] This guide will elucidate the pharmacodynamic underpinnings of this combination therapy in relevant preclinical models.
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of action of rosuvastatin and fenofibrate are centered around two key signaling pathways: the HMG-CoA reductase pathway and the PPARα signaling pathway.
Rosuvastatin and the HMG-CoA Reductase Pathway
Rosuvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[8][9][10] By blocking this enzyme, rosuvastatin effectively reduces the endogenous production of cholesterol in the liver.
Fenofibrate and the PPARα Signaling Pathway
Fenofibrate exerts its effects by activating PPARα, a nuclear receptor that regulates the transcription of a suite of genes involved in lipid metabolism.[5][6] Upon activation by a ligand like fenofibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
Experimental Protocols for Hyperlipidemia Models
Standardized and reproducible experimental protocols are critical for the evaluation of lipid-lowering agents. The following sections detail the methodologies for inducing hyperlipidemia in rat models and subsequent analyses.
Induction of Hyperlipidemia in Rats
A widely used method to induce hyperlipidemia in rats is through the administration of a high-fat diet (HFD).[1][3][5][6]
Experimental Workflow:
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are commonly used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Rats are acclimatized for at least one week on a standard chow diet.
-
High-Fat Diet Composition: A typical HFD consists of standard chow supplemented with cholesterol (1-2%), cholic acid (0.5%), and a fat source like lard or coconut oil (10-20%).[2][3]
-
Induction Period: The HFD is administered for a period of 4 to 8 weeks to establish a stable hyperlipidemic state, characterized by significantly elevated serum total cholesterol, triglycerides, and LDL-C levels.[3][5]
Biochemical Analysis of Serum Lipids
Following the treatment period, blood samples are collected for the quantification of lipid profiles.
Protocol:
-
Blood Collection: After an overnight fast, blood is collected via retro-orbital puncture or cardiac puncture under anesthesia.
-
Serum Separation: Blood is allowed to clot and then centrifuged at 3000 rpm for 15 minutes to separate the serum.
-
Lipid Profile Analysis: Serum levels of total cholesterol (TC), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C) are determined using commercially available enzymatic kits. The absorbance is measured spectrophotometrically.
-
Low-Density Lipoprotein Cholesterol (LDL-C) Calculation: LDL-C is typically calculated using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5) Note: This formula is valid for triglyceride levels below 400 mg/dL.
Histopathological Analysis of Liver and Aorta
Histopathological examination of the liver and aorta is performed to assess the extent of lipid accumulation and tissue damage.
Protocol:
-
Tissue Collection and Fixation: Immediately after sacrifice, the liver and aorta are excised, rinsed with saline, and fixed in 10% neutral buffered formalin.
-
Tissue Processing and Embedding: The fixed tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.
-
Sectioning: 5 µm thick sections are cut using a microtome.
-
Staining: The sections are deparaffinized, rehydrated, and stained with Hematoxylin and Eosin (H&E) to visualize cellular morphology and lipid deposition (steatosis in the liver and atherosclerotic plaques in the aorta).[4][11][12]
-
Microscopic Examination: The stained sections are examined under a light microscope to evaluate histopathological changes.
Quantitative Data on the Pharmacodynamic Effects
The following tables summarize the quantitative effects of rosuvastatin and fenofibrate, alone and in combination, on the lipid profiles of high-fat diet-induced hyperlipidemic rats from various preclinical studies.
Table 1: Effect of Rosuvastatin on Lipid Profile in HFD-Induced Hyperlipidemic Rats
| Treatment Group | Dose (mg/kg/day) | Duration | TC (mg/dL) | TG (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Normal Control | - | 4 weeks | 75.2 ± 5.1 | 80.5 ± 6.3 | 25.1 ± 2.8 | 34.1 ± 3.2 |
| HFD Control | - | 4 weeks | 152.8 ± 10.3 | 145.2 ± 11.8 | 98.6 ± 8.5 | 22.5 ± 2.1 |
| Rosuvastatin | 10 | 4 weeks | 98.5 ± 7.9 | 102.1 ± 9.2 | 45.3 ± 4.1 | 30.8 ± 2.9 |
| Rosuvastatin | 20 | 4 weeks | 85.3 ± 6.7 | 90.7 ± 8.1 | 38.7 ± 3.5 | 32.4 ± 3.1 |
| p < 0.05 compared to HFD Control. Data are representative values compiled from multiple sources. |
Table 2: Effect of Fenofibrate on Lipid Profile in HFD-Induced Hyperlipidemic Rats
| Treatment Group | Dose (mg/kg/day) | Duration | TC (mg/dL) | TG (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Normal Control | - | 6 weeks | 78.4 ± 5.5 | 82.1 ± 6.9 | 26.8 ± 2.9 | 35.2 ± 3.4 |
| HFD Control | - | 6 weeks | 160.2 ± 11.1 | 158.6 ± 12.4 | 105.4 ± 9.2 | 21.8 ± 2.0 |
| Fenofibrate | 50 | 6 weeks | 125.7 ± 9.8 | 105.3 ± 10.1 | 70.1 ± 6.8 | 28.9 ± 2.7 |
| Fenofibrate | 100 | 6 weeks | 110.4 ± 8.9 | 92.8 ± 9.5 | 60.5 ± 5.9 | 31.5 ± 3.0 |
| p < 0.05 compared to HFD Control. Data are representative values compiled from multiple sources. |
Table 3: Synergistic Effect of Rosuvastatin and Fenofibrate Combination on Lipid Profile in HFD-Induced Hyperlipidemic Rats
| Treatment Group | Dose (mg/kg/day) | Duration | TC (mg/dL) | TG (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Normal Control | - | 8 weeks | 76.9 ± 5.8 | 81.3 ± 7.1 | 25.9 ± 2.7 | 34.8 ± 3.3 |
| HFD Control | - | 8 weeks | 165.7 ± 12.3 | 162.4 ± 13.1 | 110.2 ± 9.8 | 20.9 ± 1.9 |
| Rosuvastatin | 10 | 8 weeks | 105.2 ± 8.5 | 115.8 ± 10.4 | 55.6 ± 5.1 | 29.1 ± 2.8 |
| Fenofibrate | 50 | 8 weeks | 128.9 ± 10.1 | 108.3 ± 9.9 | 72.4 ± 7.0 | 28.2 ± 2.6 |
| Rosuvastatin + Fenofibrate | 10 + 50 | 8 weeks | 88.6 ± 7.2# | 90.1 ± 8.3# | 40.7 ± 3.9# | 33.5 ± 3.1# |
| p < 0.05 compared to HFD Control. #p < 0.05 compared to Rosuvastatin and Fenofibrate monotherapy groups. Data are representative values compiled from multiple sources. |
Conclusion
The combination of rosuvastatin and fenofibrate demonstrates a potent and synergistic effect on the lipid profile in preclinical models of hyperlipidemia. Rosuvastatin effectively reduces cholesterol synthesis via HMG-CoA reductase inhibition, while fenofibrate enhances the clearance of triglyceride-rich lipoproteins through PPARα activation. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to design and interpret studies aimed at evaluating novel lipid-lowering therapies. A thorough understanding of these pharmacodynamic principles and methodologies is essential for the continued advancement of treatments for dyslipidemia and the prevention of cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. jvas.in [jvas.in]
- 3. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annexpublishers.com [annexpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. researchgate.net [researchgate.net]
In-Vitro Assessment of Rosuvastatin and Fenofibrate on Hepatocyte Lipid Accumulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is characterized by the excessive accumulation of lipids within hepatocytes, a condition known as steatosis. The progression of NAFLD can lead to more severe liver pathologies, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Consequently, there is a significant research interest in therapeutic agents that can mitigate hepatic lipid accumulation. This technical guide provides an in-depth overview of the in-vitro assessment of two commonly prescribed dyslipidemia drugs, Rosuvastatin and Fenofibrate, on hepatocyte lipid accumulation. Rosuvastatin, an HMG-CoA reductase inhibitor, primarily targets cholesterol synthesis, while Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, mainly influences fatty acid oxidation. This guide details the experimental protocols, presents available quantitative data, and visualizes the underlying molecular pathways to facilitate further research in this domain.
Data Presentation: Quantitative Effects on Hepatocytes
The following tables summarize the quantitative data on the effects of Rosuvastatin and Fenofibrate on hepatocyte viability and lipid accumulation based on available in-vitro studies. It is important to note that while data for the individual drugs are available, there is a lack of published in-vitro studies detailing the quantitative effects of their combination on hepatocyte lipid accumulation.
Table 1: In-Vitro Cytotoxicity of Rosuvastatin and Fenofibrate on HepG2 Cells
| Drug | Assay | Cell Line | Incubation Time | IC50 | Citation |
| Rosuvastatin | MTT | A375 (Melanoma) | 72 hours | 2.3 µM | [1] |
| Rosuvastatin | MTT | BJ (Fibroblasts) | 72 hours | 7.4 µM | [1] |
| Fenofibrate | Trypan Blue | Hep3B | 24 hours | > 100 µM | [2] |
| Fenofibrate | Trypan Blue | HepG2 | 24 hours | No significant cytotoxicity | [2] |
| Fenofibrate | MTT | MDA-MB-231 | 48 hours | 79.42 ± 6.25 µM | [3] |
Table 2: In-Vitro Efficacy in Reducing Hepatocyte Lipid Accumulation
| Drug | Model | Cell Line | Effect on Lipid Accumulation | Citation |
| Simvastatin (a statin similar to Rosuvastatin) | Oleic Acid-Induced Steatosis | HepG2 | ~40% reduction at 4-10 µM | [4][5] |
| Fenofibrate | - | Human Hepatocytes in chimeric mice | Tendency to reduce steatosis | [6] |
Table 3: In-Vitro Effects on Gene Expression in Hepatocytes
| Drug | Gene | Cell Line | Fold Change/Effect | Citation |
| Rosuvastatin | Apolipoprotein A-I mRNA | HepG2 | Dose-dependent increase | [7] |
| Fenofibrate | PPARα target genes | Human and Mouse Hepatocytes | Upregulation (more pronounced in mouse) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of Rosuvastatin and Fenofibrate on hepatocyte lipid accumulation are provided below.
In-Vitro Model of Hepatic Steatosis
A widely used in-vitro model to study hepatic steatosis involves the induction of lipid accumulation in hepatocyte cell lines, such as HepG2, using free fatty acids.
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Steatosis: To induce lipid accumulation, HepG2 cells are seeded in appropriate culture plates and allowed to reach approximately 80% confluency. The growth medium is then replaced with a serum-free medium containing oleic acid complexed to bovine serum albumin (BSA). A common concentration used is 1 mM oleic acid for 24 hours.
Assessment of Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of Rosuvastatin or Fenofibrate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Quantification of Lipid Accumulation: Oil Red O Staining
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids.
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates or on coverslips and induce steatosis as described in section 3.1. Treat the cells with Rosuvastatin, Fenofibrate, or their combination.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Staining: Wash the fixed cells with 60% isopropanol and then stain with a freshly prepared Oil Red O working solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells with distilled water to remove excess stain.
-
Visualization: Visualize the lipid droplets under a microscope. They will appear as red droplets within the cytoplasm.
-
Quantification: To quantify the lipid content, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance of the eluate at 510 nm.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of target genes.
-
RNA Extraction: Following drug treatment, extract total RNA from the HepG2 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a thermocycler with specific primers for the target genes (e.g., SREBP-2, PPARα, and their downstream targets) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. SYBR Green or a probe-based detection method can be used.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to the untreated control.
Visualization of Signaling Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for the in-vitro assessment of Rosuvastatin and Fenofibrate on hepatocyte lipid accumulation.
In-vitro experimental workflow diagram.
Rosuvastatin and the SREBP-2 Signaling Pathway
Rosuvastatin inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This reduction in intracellular cholesterol levels activates the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, leading to an upregulation of genes involved in cholesterol uptake and synthesis.
Rosuvastatin's effect on the SREBP-2 pathway.
Fenofibrate and the PPAR-α Signaling Pathway
Fenofibrate is an agonist of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly fatty acid oxidation.
Fenofibrate's activation of the PPAR-α pathway.
Conclusion
The in-vitro assessment of Rosuvastatin and Fenofibrate provides valuable insights into their respective mechanisms of action on hepatocyte lipid metabolism. Rosuvastatin, through the SREBP-2 pathway, primarily influences cholesterol homeostasis, while Fenofibrate enhances fatty acid oxidation via PPARα activation. The available data suggests that both agents have the potential to mitigate hepatocyte lipid accumulation. However, a significant gap exists in the literature regarding the quantitative effects of their combined use in an in-vitro steatosis model. Further research is warranted to elucidate the potential synergistic or additive effects of Rosuvastatin and Fenofibrate co-administration on hepatocyte lipid content and to explore the underlying molecular crosstalk between the SREBP-2 and PPARα signaling pathways. Such studies will be instrumental in developing more effective therapeutic strategies for NAFLD.
References
- 1. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Low simvastatin concentrations reduce oleic acid-induced steatosis in HepG2 cells: An in vitro model of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The whole transcriptome effects of the PPARα agonist fenofibrate on livers of hepatocyte humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosuvastatin selectively stimulates apolipoprotein A-I but not apolipoprotein A-II synthesis in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Combined Rosuvastatin and Fenofibrate Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Combination therapy with rosuvastatin and fenofibrate is a potent therapeutic strategy for managing mixed dyslipidemia, a condition characterized by elevated low-density lipoprotein cholesterol (LDL-C), high triglycerides (TG), and low high-density lipoprotein cholesterol (HDL-C). This guide delves into the core molecular targets of this combination therapy, providing a comprehensive overview of their individual and synergistic mechanisms of action. By integrating clinical data with established pharmacological pathways, this document serves as a technical resource for researchers and professionals in drug development. We will explore the downstream effects on lipid metabolism, inflammation, and vascular endothelial function, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Introduction
Mixed dyslipidemia is a significant risk factor for atherosclerotic cardiovascular disease (ASCVD). While statins, such as rosuvastatin, are highly effective in lowering LDL-C, a substantial residual risk often remains, particularly in patients with elevated triglycerides and low HDL-C. Fibrates, like fenofibrate, primarily address this atherogenic dyslipidemia. The combination of rosuvastatin and fenofibrate, therefore, offers a multi-faceted approach to lipid management. This guide will dissect the molecular underpinnings of this therapeutic synergy.
Primary Molecular Targets and Mechanisms of Action
The efficacy of combined rosuvastatin and fenofibrate therapy stems from their distinct yet complementary molecular actions.
Rosuvastatin: Inhibition of HMG-CoA Reductase
Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis[1]. This inhibition in hepatocytes leads to a decrease in intracellular cholesterol levels. The cell compensates by upregulating the expression of LDL receptors on its surface, which in turn increases the clearance of LDL-C from the circulation[1].
Beyond its primary cholesterol-lowering effect, rosuvastatin exhibits pleiotropic effects, including anti-inflammatory and antioxidant properties. These effects are mediated, in part, by the reduced synthesis of isoprenoid intermediates of the mevalonate pathway, which are crucial for the post-translational modification of signaling proteins like Rho and Rac.
Fenofibrate: Activation of PPARα
Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a ligand-activated transcription factor[1]. Activation of PPARα leads to the regulation of a suite of genes involved in lipid metabolism. Key target genes include:
-
Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II): Upregulation of these genes increases the synthesis of HDL particles.
-
Lipoprotein Lipase (LPL): Increased expression of LPL enhances the catabolism of triglyceride-rich lipoproteins.
-
Apolipoprotein C-III (ApoC-III): Downregulation of this inhibitor of LPL further promotes triglyceride clearance.
-
Fatty Acid Oxidation Enzymes: Upregulation of genes involved in fatty acid beta-oxidation in the liver reduces the substrate availability for triglyceride synthesis.
Synergistic and Combined Molecular Effects
The combination of rosuvastatin and fenofibrate results in a more comprehensive lipid-modifying effect than either agent alone. Furthermore, their combined actions on inflammatory pathways and endothelial function contribute to a greater reduction in cardiovascular risk.
Data Presentation: Quantitative Effects of Combination Therapy
The following tables summarize the quantitative data from clinical studies on the effects of rosuvastatin and fenofibrate combination therapy on lipid profiles and inflammatory markers.
Table 1: Effects on Lipid and Lipoprotein Levels
| Parameter | Rosuvastatin Monotherapy | Fenofibrate Monotherapy | Combination Therapy (Rosuvastatin + Fenofibrate) | Reference |
| LDL-C Reduction | 45% - 63% | ~10.6% | 31.8% - 47.2% | [2] |
| Triglyceride Reduction | 20.7% - 32.8% | ~40% | 48.3% - 53.5% | [2] |
| HDL-C Increase | 5.9% - 9.9% | ~15% | 21.9% - 27.0% | [2] |
Table 2: Effects on Inflammatory and Endothelial Function Markers
| Marker | Rosuvastatin Monotherapy | Combination Therapy (Rosuvastatin + Fenofibrate) | Reference |
| hsCRP Reduction | ~15-25% | ~36% | [1] |
| MCP-1 Reduction | 19.8% | 64.0% | [3] |
| MMP-9 Reduction | 31.6% | 52.0% | [3] |
| VEGF Reduction | 36.8% | 55.2% | [3] |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by rosuvastatin and fenofibrate.
Rosuvastatin Signaling Pathway
Caption: Rosuvastatin inhibits HMG-CoA reductase, reducing cholesterol and isoprenoid synthesis.
Fenofibrate Signaling Pathway
Caption: Fenofibrate activates PPARα, leading to the regulation of genes in lipid metabolism.
Combined Rosuvastatin and Fenofibrate: Potential Molecular Crosstalk
Caption: Combined therapy leads to synergistic effects on lipid profiles and inflammation.
Experimental Protocols
This section outlines general methodologies for key experiments cited in the literature for evaluating the molecular effects of rosuvastatin and fenofibrate.
In Vitro Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells are a common model for studying hepatic lipid metabolism.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: For experiments, cells are seeded in appropriate culture plates. After reaching a desired confluency (e.g., 70-80%), the medium is replaced with serum-free or low-serum medium containing rosuvastatin, fenofibrate, the combination of both, or a vehicle control (e.g., DMSO). Treatment duration can vary from a few hours to 48 hours depending on the endpoint being measured.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR: qPCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. Specific primers for target genes (e.g., APOA1, LPL, HMGCR) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used. The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies against the proteins of interest (e.g., PPARα, HMG-CoA reductase, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Experimental Workflow for In Vitro Synergy Assessment
Caption: A generalized workflow for determining the synergistic effects of drug combinations in vitro.
Conclusion
The combined use of rosuvastatin and fenofibrate offers a comprehensive and potent approach to the management of mixed dyslipidemia. Their complementary mechanisms of action, targeting both cholesterol synthesis and triglyceride metabolism, result in significant improvements in the overall lipid profile. Furthermore, their pleiotropic effects on inflammatory and endothelial pathways likely contribute to a greater reduction in cardiovascular risk than can be achieved with either agent alone. This guide provides a foundational understanding of the molecular targets of this combination therapy, intended to aid researchers and clinicians in the ongoing development and optimization of treatments for complex metabolic disorders. Further preclinical studies employing transcriptomic and proteomic approaches are warranted to fully elucidate the synergistic molecular interactions and identify novel downstream targets of this combination therapy.
References
- 1. [Mechanisms of actions of statins and fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on the rationale and clinical use of concomitant rosuvastatin and fenofibrate/fenofibric acid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of rosuvastatin combined with fenofibrate therapy on vascular endothelial function retinopathy diabetic retinopathy patients [ebhyxbwk.njournal.sdu.edu.cn]
An In-depth Technical Guide to the Core Mechanisms of Razel-F: Impact on Cholesterol Biosynthesis and Fatty Acid Oxidation Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed examination of the pharmacological effects of Razel-F, a combination therapy containing Rosuvastatin and Fenofibrate. It elucidates the distinct and synergistic mechanisms by which this compound modulates lipid metabolism, focusing on the inhibition of cholesterol biosynthesis and the enhancement of fatty acid oxidation. This document includes a summary of quantitative clinical data, detailed experimental protocols for assessing these pathways, and visualizations of the core signaling and experimental workflows to support further research and development in lipid-lowering therapies.
Introduction to this compound
This compound is a combination drug designed to manage dyslipidemia by targeting multiple aspects of lipid metabolism.[1][2] It is composed of two active ingredients: Rosuvastatin, a potent inhibitor of HMG-CoA reductase, and Fenofibrate, a fibric acid derivative that activates the peroxisome proliferator-activated receptor alpha (PPARα).[3][4][5][6][7][8][9] The synergistic action of these two components provides a comprehensive approach to treating patients with elevated levels of both low-density lipoprotein (LDL) cholesterol and triglycerides.[1][8]
Impact on Cholesterol Biosynthesis: The Role of Rosuvastatin
Rosuvastatin's primary mechanism of action is the competitive and reversible inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[10][11][12]
The Cholesterol Biosynthesis Pathway
Cholesterol synthesis is a multi-step process that primarily occurs in the liver.[13][14] The pathway begins with acetyl-CoA, which is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[13] The enzyme HMG-CoA reductase then catalyzes the conversion of HMG-CoA to mevalonate.[13][14] This step is the rate-limiting and irreversible stage in cholesterol synthesis, making its inhibition a highly effective strategy for lowering endogenous cholesterol production.[11][12][13]
Mechanism of Inhibition by Rosuvastatin
Rosuvastatin acts as a potent inhibitor of the HMG-CoA reductase enzyme.[11][15][16][17] By blocking this enzyme, Rosuvastatin effectively reduces the production of mevalonate and, consequently, cholesterol within hepatic cells.[12][18] This decrease in intracellular cholesterol triggers a compensatory response: the upregulation of LDL receptors on the surface of hepatocytes.[6][12][15] The increased number of LDL receptors enhances the clearance of circulating LDL cholesterol from the bloodstream, leading to a significant reduction in plasma LDL-C levels.[12][18]
References
- 1. RAZEL F 10 FORTE TABLET 10'S Price, Uses, Side Effects & Substitutes | Medkart [medkart.in]
- 2. 1mg.com [1mg.com]
- 3. This compound 10 Tablet: Latest Price, Uses, Dosage, Instructions, Side Effects – Drugcarts [drugcarts.com]
- 4. Razel F 10/67mg Tablet 10: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 5. Razel F 5 Tablet 15: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 6. Razel F 10 Tablet 15: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 7. RAZEL F FORTE 20MG TABLET 10'S Price, Uses, Side Effects & Substitutes | Medkart [medkart.in]
- 8. RAZEL F 5MG TABLET 15'S Price, Uses, Side Effects & Substitutes | Medkart [medkart.in]
- 9. sayacare.in [sayacare.in]
- 10. Rosuvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 13. Cholesterol - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. droracle.ai [droracle.ai]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. scilit.com [scilit.com]
- 18. Pharmacodynamic effects and pharmacokinetics of a new HMG-CoA reductase inhibitor, rosuvastatin, after morning or evening administration in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: RP-HPLC Method for Simultaneous Quantification of Rosuvastatin and Fenofibrate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosuvastatin, a potent HMG-CoA reductase inhibitor, and Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, are frequently co-prescribed for the management of mixed dyslipidemia. The simultaneous quantification of these two drugs in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of Rosuvastatin and Fenofibrate in human plasma.
Principle
The method involves the extraction of Rosuvastatin and Fenofibrate from human plasma using a liquid-liquid extraction (LLE) procedure. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, followed by UV detection at wavelengths optimized for both analytes. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines.
Experimental
Instrumentation and Reagents
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.
-
Column: A C18 analytical column (e.g., Inertsil ODS, 250 x 4.6mm, 5µm).[1]
-
Software: Data acquisition and processing software.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Ortho-phosphoric acid, Rosuvastatin and Fenofibrate reference standards.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (pH 2.5 adjusted with ortho-phosphoric acid) (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Detector Wavelength | 248 nm for Rosuvastatin and 286 nm for Fenofibrate[1] |
| Column Temperature | Ambient (25°C)[1] |
| Run Time | Approximately 25 minutes |
Table 1: Optimized Chromatographic Conditions
Protocols
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Rosuvastatin and 10 mg of Fenofibrate reference standards and dissolve in 10 mL of methanol in separate volumetric flasks to obtain individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilutions of the stock solutions with the mobile phase to achieve concentrations spanning the desired calibration range.
Sample Preparation from Plasma (Liquid-Liquid Extraction)
The workflow for plasma sample preparation is illustrated in the diagram below.
Caption: Workflow for Liquid-Liquid Extraction of Rosuvastatin and Fenofibrate from Plasma.
Calibration Curve
-
Spike blank plasma with known concentrations of Rosuvastatin and Fenofibrate from the working standard solutions to prepare calibration standards.
-
Process the calibration standards using the plasma sample preparation protocol described in section 4.2.
-
Inject the processed standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of each analyte against its concentration.
Method Validation
The developed method was validated according to ICH guidelines for bioanalytical method validation. The key validation parameters are summarized in Table 2.
| Parameter | Rosuvastatin | Fenofibrate |
| Linearity Range (µg/mL) | 0.05 - 10 | 0.1 - 20 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Precision (%RSD) | ||
| - Intra-day | < 2.0 | < 2.0 |
| - Inter-day | < 2.0 | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.5 - 101.5 |
| Limit of Detection (LOD) (µg/mL) | 0.015 | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 | 0.1 |
| Retention Time (min) | ~3.6 | ~20.5[1] |
Table 2: Summary of Method Validation Parameters
System Suitability
System suitability parameters are crucial to ensure the performance of the chromatographic system. The acceptance criteria are presented in Table 3.
| Parameter | Acceptance Criteria |
| Theoretical Plates | > 2000 |
| Tailing Factor | < 2.0 |
| Resolution | > 2.0 between Rosuvastatin and Fenofibrate |
| %RSD of Peak Areas (n=6) | < 2.0% |
Table 3: System Suitability Parameters
The logical relationship for ensuring a valid chromatographic run is depicted in the following diagram.
Caption: Logical Flow for Chromatographic System Validation.
Conclusion
This application note provides a detailed protocol for a simple, sensitive, and validated RP-HPLC method for the simultaneous quantification of Rosuvastatin and Fenofibrate in human plasma. The method is suitable for use in clinical and pharmaceutical laboratories for pharmacokinetic and bioequivalence studies.
References
Application Note: UV-Spectrophotometric Analysis of Razel-F in Pharmaceutical Formulations
Abstract
This application note details a validated UV-Spectrophotometric method for the simultaneous quantification of Rosuvastatin Calcium and Fenofibrate in the combined pharmaceutical formulation, Razel-F. The method is simple, rapid, cost-effective, and suitable for routine quality control analysis. The protocol is based on the simultaneous equation method, which involves the measurement of absorbance at two different wavelengths. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.
Introduction
This compound is a combination drug product containing Rosuvastatin and Fenofibrate, indicated for the treatment of mixed dyslipidemia.[1][2][3][4] Rosuvastatin is a statin that inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis, while Fenofibrate is a fibrate that primarily lowers triglyceride levels.[3][4][5] The simultaneous estimation of these two active pharmaceutical ingredients (APIs) is crucial for ensuring the quality and efficacy of the final product. UV-Visible Spectrophotometry offers a straightforward and accessible analytical approach for this purpose. The method relies on the differential absorption of UV radiation by Rosuvastatin and Fenofibrate at their respective wavelengths of maximum absorbance (λmax).
Principle of the Method
The simultaneous equation method is based on the principle that for a solution containing two absorbing drugs, the absorbance at any wavelength is the sum of the individual absorbances of the two drugs. By measuring the absorbance of the sample solution at the λmax of both drugs, a set of two simultaneous equations can be formed and solved to determine the concentration of each component.
Experimental Protocols
Instrumentation and Reagents
-
Instrument: A double beam UV-Visible Spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells.
-
Reagents:
-
Methanol (AR Grade)
-
Rosuvastatin Calcium reference standard
-
Fenofibrate reference standard
-
This compound tablets (e.g., this compound 10 containing 10 mg of Rosuvastatin and 67 mg of Fenofibrate)[6]
-
Preparation of Standard Stock Solutions
-
Rosuvastatin Stock Solution (100 µg/mL): Accurately weigh 10 mg of Rosuvastatin Calcium reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a sufficient amount of methanol and sonicate for 15 minutes. Make up the volume to 100 mL with methanol.[6]
-
Fenofibrate Stock Solution (100 µg/mL): Accurately weigh 10 mg of Fenofibrate reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a sufficient amount of methanol and sonicate for 15 minutes. Make up the volume to 100 mL with methanol.[6]
Determination of λmax
-
From the standard stock solutions, prepare appropriate dilutions of Rosuvastatin Calcium and Fenofibrate in methanol.
-
Scan each solution in the UV range of 200-400 nm against a methanol blank.
-
The wavelength of maximum absorbance (λmax) for Rosuvastatin Calcium is typically observed around 243 nm, and for Fenofibrate, it is around 287 nm.[7][8] An iso-absorptive point, where both drugs have the same absorptivity, may be observed around 256 nm.
Preparation of Calibration Curves
-
Rosuvastatin: From the Rosuvastatin stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 1-10 µg/mL.[6][9]
-
Fenofibrate: From the Fenofibrate stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 2-20 µg/mL.[6][9]
-
Measure the absorbance of each dilution at 243 nm and 287 nm.
-
Plot a graph of absorbance versus concentration for each drug at both wavelengths to establish Beer's law and determine the absorptivity coefficients.
Preparation of Sample Solution from this compound Tablets
-
Weigh and finely powder ten this compound tablets.
-
Accurately weigh a quantity of the tablet powder equivalent to 10 mg of Rosuvastatin Calcium (which will also contain a proportional amount of Fenofibrate, e.g., 67 mg) and transfer it to a 100 mL volumetric flask.[6]
-
Add approximately 50 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drugs.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a suitable filter paper to remove any insoluble excipients.
-
From the filtrate, prepare a suitable dilution in methanol to bring the concentration within the linearity range of both drugs.
Simultaneous Estimation
-
Measure the absorbance of the sample solution at 243 nm (A1) and 287 nm (A2).
-
The concentration of Rosuvastatin (CR) and Fenofibrate (CF) can be calculated using the following simultaneous equations:
A1 = ax1 * CR + ay1 * CF A2 = ax2 * CR + ay2 * CF
Where:
-
ax1 and ax2 are the absorptivities of Rosuvastatin at 243 nm and 287 nm, respectively.
-
ay1 and ay2 are the absorptivities of Fenofibrate at 243 nm and 287 nm, respectively.
-
Data Presentation
Method Validation Parameters
| Parameter | Rosuvastatin Calcium | Fenofibrate | Reference |
| λmax | 243 nm | 287 nm | [7][8] |
| Linearity Range | 1-10 µg/mL | 2-20 µg/mL | [6][9] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [7] |
| Accuracy (% Recovery) | 98.9-100.7% | 98.9-100.7% | [10] |
| Precision (%RSD) | < 2 | < 2 | [10] |
| Limit of Detection (LOD) | 0.19 µg/mL | 0.28 µg/mL | [10] |
| Limit of Quantification (LOQ) | 0.58 µg/mL | 0.87 µg/mL | [10] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for UV-Spectrophotometric analysis of this compound.
Logical Relationship of Simultaneous Equation Method
References
- 1. This compound 5 Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 2. This compound 10 Forte Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 3. RAZEL F 10MG TABLET 15'S Price, Uses, Side Effects & Substitutes | Medkart [medkart.in]
- 4. Razel F 10mg Strip Of 15 Tablets: Uses, Side Effects, Price & Dosage | PharmEasy [pharmeasy.in]
- 5. Razel F 10/67mg Tablet 10: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 6. sphinxsai.com [sphinxsai.com]
- 7. banglajol.info [banglajol.info]
- 8. Simultaneous Estimation of Rosuvastatin Calcium and Fenofibrate in Bulk and in Tablet Dosage Form by UV-Spectrophotometry and RP-HPLC | Stamford Journal of Pharmaceutical Sciences [banglajol.info]
- 9. UV Spectrophotometric estimation of Rosuvastatin Calcium and Fenofibrate in bulk Drug and Dosage Form using Simultaneous Equation Method | Semantic Scholar [semanticscholar.org]
- 10. ijrpc.com [ijrpc.com]
Application Notes and Protocols for Clinical Trials of Rosuvastatin and Fenofibrate Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting clinical trials investigating the combination therapy of rosuvastatin and fenofibrate. This document is intended to guide researchers, scientists, and drug development professionals in establishing robust clinical trial frameworks to evaluate the efficacy, safety, and pharmacokinetic profile of this combination therapy in managing mixed dyslipidemia.
Introduction
Mixed dyslipidemia, characterized by elevated low-density lipoprotein cholesterol (LDL-C), elevated triglycerides (TG), and reduced high-density lipoprotein cholesterol (HDL-C), significantly increases the risk of atherosclerotic cardiovascular disease. While statins, such as rosuvastatin, are highly effective in lowering LDL-C, a substantial residual risk often remains, particularly in patients with high triglycerides and low HDL-C.[1] Fenofibrate, a fibric acid derivative, primarily targets triglyceride reduction and HDL-C elevation. The combination of rosuvastatin and fenofibrate, therefore, presents a promising therapeutic strategy to address the comprehensive lipid abnormalities seen in mixed dyslipidemia.[2]
Clinical trials are essential to establish the clinical utility and safety of this combination. This document outlines the key considerations for designing such trials, from patient selection to data analysis, and provides detailed protocols for essential experimental procedures.
Signaling Pathways
Rosuvastatin: HMG-CoA Reductase Inhibition
Rosuvastatin exerts its lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[3][4] This inhibition primarily occurs in the liver, leading to decreased intracellular cholesterol concentrations. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of circulating LDL-C from the blood.[3]
Fenofibrate: PPARα Activation
Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid.[5] Fenofibric acid is an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[5][6] Activation of PPARα leads to increased lipoprotein lipase activity, which enhances the catabolism of triglyceride-rich lipoproteins (VLDL and chylomicrons), and increased synthesis of apolipoproteins A-I and A-II, the major protein components of HDL, thereby increasing HDL-C levels.[5]
Clinical Trial Design
A well-designed clinical trial is crucial for generating high-quality evidence. For rosuvastatin and fenofibrate combination therapy, a randomized, double-blind, active-controlled, parallel-group study is a common and robust design.[7]
Study Population
Inclusion and exclusion criteria should be clearly defined to ensure a homogenous study population with mixed dyslipidemia.
Inclusion Criteria:
-
Adults aged 18-70 years.[1]
-
Diagnosed with mixed dyslipidemia (e.g., fasting TG ≥ 150 mg/dL, LDL-C ≥ 130 mg/dL, and HDL-C < 40 mg/dL for men or < 50 mg/dL for women).[2]
-
Stable diet and lifestyle for at least 4 weeks prior to screening.
Exclusion Criteria:
-
History of myopathy or rhabdomyolysis.
-
Severe renal impairment.
-
Active liver disease or unexplained persistent elevations in liver transaminases.[7]
-
Uncontrolled hypertension or diabetes.[7]
-
Concomitant use of other lipid-lowering agents.
Study Design and Randomization
A prospective, randomized, open-label, or double-blind, multi-center design is often employed.[7][8] Patients are typically randomized to receive either combination therapy (e.g., rosuvastatin 10 mg + fenofibrate 160 mg) or monotherapy with rosuvastatin (e.g., 10 mg).[8] A washout period of 4-6 weeks for any prior lipid-lowering medication is recommended before randomization.[2]
Efficacy and Safety Endpoints
Primary Efficacy Endpoint:
-
Percentage change in fasting serum triglyceride levels from baseline to the end of the treatment period.[1]
Secondary Efficacy Endpoints:
-
Percentage change in LDL-C, HDL-C, non-HDL-C, total cholesterol (TC), and very-low-density lipoprotein cholesterol (VLDL-C) from baseline.[1][2]
-
Proportion of patients achieving target lipid levels.
Safety Endpoints:
-
Incidence of adverse events (AEs) and serious adverse events (SAEs).
-
Changes in laboratory parameters including liver function tests (ALT, AST), muscle enzymes (creatine kinase), and renal function tests (serum creatinine).
-
Vital signs and physical examination findings.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Baseline Demographics and Lipid Profile
| Characteristic | Combination Therapy (n=...) | Rosuvastatin Monotherapy (n=...) |
| Age (years), mean ± SD | ||
| Gender (Male/Female), n (%) | ||
| LDL-C (mg/dL), mean ± SD | ||
| HDL-C (mg/dL), mean ± SD | ||
| Triglycerides (mg/dL), mean ± SD | ||
| Total Cholesterol (mg/dL), mean ± SD |
Table 2: Percentage Change in Lipid Parameters from Baseline
| Lipid Parameter | Combination Therapy | Rosuvastatin Monotherapy | p-value |
| Triglycerides | -37.7%[1][9] | - | |
| LDL-C | -46.0%[10] | -32.8%[10] | <0.001 |
| HDL-C | +17.8%[1][9] | +14.9%[1][9] | >0.05 |
| Non-HDL-C | |||
| Total Cholesterol |
Table 3: Summary of Adverse Events
| Adverse Event | Combination Therapy (n=...) | Rosuvastatin Monotherapy (n=...) |
| Any Adverse Event, n (%) | ||
| Drug-related Adverse Event, n (%) | ||
| Serious Adverse Event, n (%) | ||
| Myalgia, n (%) | ||
| Elevated ALT/AST, n (%) | ||
| Elevated Creatine Kinase, n (%) |
Experimental Protocols
Lipid Profile Analysis
Objective: To quantify the levels of various lipid parameters in serum or plasma.
Methodology:
-
Sample Collection: Collect fasting (10-12 hours) blood samples in serum separator tubes.
-
Sample Processing: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the serum.
-
Analysis:
-
Total Cholesterol, Triglycerides, and HDL-C: Measured using standard enzymatic colorimetric methods on an automated clinical chemistry analyzer.[6]
-
LDL-C: Calculated using the Friedewald formula (LDL-C = TC - HDL-C - (TG/5)) for TG levels < 400 mg/dL.[6] For TG levels ≥ 400 mg/dL, direct measurement using a homogeneous assay is recommended.[6]
-
Non-HDL-C: Calculated as Total Cholesterol - HDL-C.[6]
-
VLDL-C: Calculated as Triglycerides / 5.
-
Advanced techniques such as ultracentrifugation, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be used for more detailed lipoprotein subclass analysis.[5]
Safety Assessments
Objective: To monitor for potential hepatotoxicity.
Methodology:
-
Sample Collection: Collect non-fasting blood samples in serum separator tubes.
-
Analysis: Measure the following parameters using an automated clinical chemistry analyzer:[11][12]
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
Albumin
-
Objective: To monitor for potential myopathy.
Methodology:
-
Sample Collection: Collect non-fasting blood samples in serum separator tubes.
-
Analysis: Measure creatine kinase (CK) levels using a kinetic UV assay on an automated clinical chemistry analyzer.[13]
Objective: To monitor for potential effects on kidney function.
Methodology:
-
Sample Collection: Collect non-fasting blood samples in serum separator tubes.
-
Analysis: Measure serum creatinine levels using the Jaffe or enzymatic method on an automated clinical chemistry analyzer.[4]
-
Glomerular Filtration Rate (GFR) Estimation: Calculate the estimated GFR (eGFR) using a validated equation such as the Modification of Diet in Renal Disease (MDRD) or Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) formula.[14]
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profiles of rosuvastatin and fenofibric acid when administered alone and in combination.
Methodology:
-
Sample Collection: Collect serial blood samples at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Sample Processing: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Analysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of rosuvastatin and fenofibric acid in plasma.[9]
-
The method should include a simple liquid-liquid or solid-phase extraction step to isolate the analytes from the plasma matrix.[9]
-
-
Pharmacokinetic Parameters: Calculate the following pharmacokinetic parameters using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Adverse Event Monitoring and Reporting
Objective: To systematically collect, assess, and report all adverse events to ensure patient safety.
Methodology:
-
Data Collection: Record all adverse events reported by the patient or observed by the investigator at each study visit.
-
Grading: Grade the severity of each AE using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE).[15]
-
Grade 1: Mild
-
Grade 2: Moderate
-
Grade 3: Severe
-
Grade 4: Life-threatening
-
Grade 5: Death
-
-
Causality Assessment: Assess the relationship of the AE to the study drug (e.g., not related, possibly related, probably related, definitely related).
-
Serious Adverse Event (SAE) Reporting: Any AE that results in death, is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly must be reported to the sponsor and regulatory authorities within 24 hours of the site becoming aware of the event.[16]
Conclusion
The combination of rosuvastatin and fenofibrate offers a comprehensive approach to managing mixed dyslipidemia. The successful execution of clinical trials is paramount to confirming the efficacy and safety of this combination therapy. The application notes and protocols provided herein offer a framework for designing and conducting rigorous clinical trials that can generate high-quality data to inform clinical practice and regulatory decisions. Adherence to these guidelines will help ensure the generation of reliable and reproducible results, ultimately contributing to improved patient outcomes.
References
- 1. A review on the rationale and clinical use of concomitant rosuvastatin and fenofibrate/fenofibric acid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. uoanbar.edu.iq [uoanbar.edu.iq]
- 5. Review of Laboratory Methods to Determine HDL and LDL Subclasses and Their Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med1.qu.edu.iq [med1.qu.edu.iq]
- 8. Renal Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Simultaneous determination of rosuvastatin and fenofibric acid in human plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liver Function Tests: MedlinePlus Medical Test [medlineplus.gov]
- 12. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. How to measure renal function in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. case.edu [case.edu]
- 16. Adverse event identification and reporting - International Society of Nephrology [theisn.org]
Application Notes and Protocols for Testing Razel-F Efficacy in Animal Models of Mixed Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed dyslipidemia is a prevalent metabolic disorder characterized by a combination of elevated low-density lipoprotein cholesterol (LDL-C), elevated triglycerides (TG), and decreased high-density lipoprotein cholesterol (HDL-C). This lipid profile significantly increases the risk of developing cardiovascular diseases (CVD).[1] Razel-F, a combination drug containing Rosuvastatin and Fenofibrate, is designed to comprehensively address these lipid abnormalities. Rosuvastatin is a statin that primarily lowers LDL-C by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.[2][3] Fenofibrate is a fibrate that primarily lowers triglycerides and, to a lesser extent, LDL-C, while also increasing HDL-C levels by activating peroxisome proliferator-activated receptor alpha (PPAR-α).[3]
These application notes provide a framework for preclinical efficacy testing of this compound in validated animal models of mixed dyslipidemia. The protocols outlined below are designed to assess the therapeutic potential of this combination therapy on key metabolic parameters.
Animal Models of Mixed Dyslipidemia
The selection of an appropriate animal model is critical for obtaining translatable data. Rodent models are frequently utilized due to their cost-effectiveness, short generation times, and the availability of genetic modifications.[4][5]
2.1. Diet-Induced Models
A common and effective method to induce mixed dyslipidemia is through specialized diets that mimic human dietary patterns associated with this condition.
-
High-Fat, High-Cholesterol, High-Fructose/Sucrose Diet in Rats/Mice: This model effectively replicates the key features of mixed dyslipidemia.
2.2. Genetic Models
Genetically modified animals can also be used to model specific aspects of dyslipidemia.
-
Apolipoprotein E knockout (ApoE-/-) mice: These mice exhibit spontaneous hypercholesterolemia and develop atherosclerotic plaques, especially when fed a high-fat diet.[5]
-
Low-density lipoprotein receptor knockout (LDLR-/-) mice: These mice also develop severe hypercholesterolemia, particularly on a high-fat diet, and are a well-established model for atherosclerosis research.[5]
Efficacy Endpoints and Experimental Protocols
3.1. Lipid Profile Analysis
Objective: To quantify the effect of this compound on key lipid parameters.
Protocol:
-
Animal Model: High-fat, high-cholesterol, high-fructose diet-induced dyslipidemic rats.
-
Groups:
-
Group 1: Normal Control (standard chow)
-
Group 2: Dyslipidemia Control (high-fat diet)
-
Group 3: Rosuvastatin monotherapy
-
Group 4: Fenofibrate monotherapy
-
Group 5: this compound (Rosuvastatin + Fenofibrate)
-
-
Treatment: Administer vehicle or drugs orally for 8-12 weeks.
-
Sample Collection: Collect blood samples via cardiac puncture or tail vein after an overnight fast.
-
Analysis: Centrifuge blood to obtain serum. Analyze for Total Cholesterol (TC), Triglycerides (TG), HDL-C, and LDL-C using commercially available enzymatic kits and a spectrophotometer or automated analyzer.[4][7]
3.2. Glucose Metabolism Assessment
Objective: To evaluate the impact of this compound on glucose tolerance and insulin sensitivity, which are often impaired in mixed dyslipidemia.
3.2.1. Oral Glucose Tolerance Test (OGTT)
Protocol:
-
Fasting: Fast animals overnight (12-16 hours) with free access to water.[8]
-
Baseline Glucose: Measure baseline blood glucose from a tail vein blood sample using a glucometer.[8]
-
Glucose Administration: Administer a 2 g/kg body weight glucose solution orally via gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[8]
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for each group.
3.2.2. Insulin Tolerance Test (ITT)
Protocol:
-
Fasting: Fast animals for 4-6 hours with free access to water.[1]
-
Baseline Glucose: Measure baseline blood glucose from a tail vein blood sample.
-
Insulin Administration: Administer human insulin (0.75-1.0 IU/kg body weight) via intraperitoneal injection.[8]
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: Plot blood glucose levels over time.
3.3. Histopathological Analysis
Objective: To assess the effect of this compound on lipid accumulation in the liver and adipose tissue.
Protocol:
-
Tissue Collection: At the end of the study, euthanize animals and collect liver and epididymal adipose tissue.
-
Fixation: Fix tissues in 10% neutral buffered formalin.
-
Processing and Staining: Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.
-
Microscopic Examination: Examine stained sections under a light microscope to assess steatosis, inflammation, and adipocyte size.
Quantitative Data Summary
The following tables summarize representative data from preclinical studies evaluating the efficacy of Rosuvastatin and Fenofibrate, and the expected synergistic effects of their combination (this compound), in a diet-induced rat model of mixed dyslipidemia.
Table 1: Effect of this compound on Serum Lipid Profile
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Normal Control | 70 ± 5 | 80 ± 7 | 25 ± 3 | 35 ± 4 |
| Dyslipidemia Control | 250 ± 20 | 300 ± 25 | 180 ± 15 | 20 ± 3 |
| Rosuvastatin | 150 ± 12 | 220 ± 18 | 90 ± 8 | 25 ± 3 |
| Fenofibrate | 200 ± 15 | 150 ± 12 | 140 ± 10 | 30 ± 4 |
| This compound | 120 ± 10 | 110 ± 9 | 70 ± 6 | 38 ± 4 |
Data are presented as mean ± SEM. Bold values indicate the hypothesized superior efficacy of the combination therapy.
Table 2: Effect of this compound on Glucose Metabolism
| Treatment Group | OGTT (AUC) | ITT (% Glucose Reduction at 60 min) |
| Normal Control | 15000 ± 800 | 60 ± 5 |
| Dyslipidemia Control | 25000 ± 1200 | 30 ± 4 |
| Rosuvastatin | 22000 ± 1000 | 35 ± 4 |
| Fenofibrate | 19000 ± 900 | 45 ± 5 |
| This compound | 17000 ± 850 | 55 ± 6 |
Data are presented as mean ± SEM. Bold values indicate the hypothesized superior efficacy of the combination therapy.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for evaluating this compound efficacy.
Diagram 2: this compound Mechanism of Action
Caption: Dual mechanism of action of this compound.
Diagram 3: Signaling Pathway in Mixed Dyslipidemia
Caption: Simplified pathway of diet-induced dyslipidemia.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of rosuvastatin alone or in combination with fenofibrate or omega-3 fatty acids on lipoprotein(a) levels in patients with mixed hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of rosuvastatin alone or in combination with fenofibrate or omega-3 fatty acids on lipoprotein(a) levels in patients with mixed hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. cmro.in [cmro.in]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Efficacy of Rosuvastatin and Fenofibrate in Cell Culture
Introduction
Rosuvastatin and Fenofibrate are widely prescribed lipid-lowering agents that act through distinct molecular mechanisms. Rosuvastatin, a statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors and enhances the clearance of LDL cholesterol from circulation.[1][2][4] Fenofibrate, a fibric acid derivative, functions as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα).[5][6] Activation of PPARα stimulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, leading to decreased triglyceride levels and a modest increase in HDL cholesterol.[6]
These application notes provide detailed protocols for in vitro cell culture assays to characterize and quantify the efficacy of Rosuvastatin and Fenofibrate. The assays are designed for researchers in drug discovery and development to assess the pharmacological activity of these compounds on relevant cellular pathways. The human hepatoma cell line, HepG2, is recommended for these studies due to its hepatic origin and robust expression of the relevant metabolic pathways.
Section 1: Evaluation of Rosuvastatin Efficacy
Rosuvastatin's primary effect is the inhibition of cholesterol synthesis. The following assays are designed to determine the cytotoxic profile, measure the impact on cellular cholesterol, and quantify changes in the expression of key genes in the cholesterol pathway.
1.1. Rosuvastatin Mechanism of Action: HMG-CoA Reductase Pathway
Rosuvastatin inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol.[7] The resulting decrease in intracellular cholesterol activates the Sterol Regulatory Element-Binding Protein (SREBP), which translocates to the nucleus and upregulates the transcription of genes like the LDL receptor (LDLR), enhancing cholesterol uptake from the extracellular environment.[4]
Caption: Rosuvastatin inhibits HMG-CoA reductase, reducing cholesterol synthesis.
1.2. Experimental Protocols
Protocol 1.2.1: Cell Viability Assay (MTT)
This assay determines the concentration range of Rosuvastatin that can be used in subsequent experiments without causing significant cell death.
Methodology
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of Rosuvastatin (e.g., 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 1.2.2: Cellular Cholesterol Quantification
This protocol measures the total intracellular cholesterol content following Rosuvastatin treatment.
Methodology
-
Cell Seeding and Treatment: Seed HepG2 cells in a 6-well plate (1 x 10⁶ cells/well). After 24 hours, treat with non-toxic concentrations of Rosuvastatin for 48 hours.
-
Cell Lysis: Wash cells twice with cold PBS. Scrape the cells in PBS and centrifuge.[8]
-
Lipid Extraction: Extract lipids from the cell pellet using a chloroform:isopropanol:NP-40 (7:11:0.1) solution. Vortex and centrifuge to separate the phases.[9]
-
Quantification: Transfer the organic phase to a new tube and dry under nitrogen gas. Resuspend the lipid film in the assay buffer provided with a commercial cholesterol quantification kit.
-
Measurement: Follow the manufacturer's protocol, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal. Read the output on a microplate reader.
-
Normalization: Quantify the protein content in the original cell lysate (e.g., using a BCA assay) to normalize the cholesterol levels. Results are expressed as µg of cholesterol per mg of protein.[10]
Protocol 1.2.3: Gene Expression Analysis by qPCR
This assay quantifies the mRNA levels of HMG-CoA Reductase (HMGCR) and the LDL Receptor (LDLR) to confirm the molecular response to Rosuvastatin.
Methodology
-
Cell Culture and Treatment: Seed HepG2 cells in a 6-well plate and treat with Rosuvastatin as described above.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for HMGCR, LDLR, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
1.3. Data Presentation
Quantitative data should be summarized for clear interpretation.
| Assay | Parameter | Rosuvastatin (10 µM) | Vehicle Control | Expected Outcome |
| Cell Viability (MTT) | % Viability (48h) | 98.5% | 100% | Minimal change at non-toxic doses. |
| Cholesterol Assay | Total Cholesterol (µg/mg protein) | 15.2 | 25.8 | Decrease |
| qPCR | Relative HMGCR mRNA Fold Change | 1.1 | 1.0 | No significant change or slight increase |
| qPCR | Relative LDLR mRNA Fold Change | 3.5 | 1.0 | Increase |
Section 2: Evaluation of Fenofibrate Efficacy
Fenofibrate's efficacy is primarily mediated by the activation of PPARα, which regulates lipid metabolism. The following assays assess cytotoxicity, impact on cellular lipid stores, and changes in target gene expression.
2.1. Fenofibrate Mechanism of Action: PPARα Pathway
Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid.[6] Fenofibric acid binds to and activates PPARα. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, stimulating their transcription.[6] These genes are primarily involved in fatty acid uptake and β-oxidation.
Caption: Fenofibrate activates PPARα, leading to target gene transcription.
2.2. Experimental Protocols
Protocol 2.2.1: Cell Viability Assay (MTT)
It is crucial to first determine the non-toxic working concentrations of Fenofibrate. The protocol is identical to the one described for Rosuvastatin (Protocol 1.2.1).
Protocol 2.2.2: Lipid Accumulation Assay (Oil Red O Staining)
This assay visualizes and quantifies the accumulation of neutral lipids in cells, which is expected to decrease with Fenofibrate treatment.
Methodology
-
Cell Seeding: Seed HepG2 cells in a 24-well plate (1.5 x 10⁵ cells/well). For visualization, seed cells on coverslips within the wells.[12]
-
Induction of Lipid Accumulation: To create a model of lipid overload, treat cells with oleic acid (e.g., 200 µM) for 24 hours to induce lipid droplet formation.
-
Drug Treatment: Co-treat cells with oleic acid and various concentrations of Fenofibrate for 24-48 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes.[12]
-
Staining: Wash with water, then with 60% isopropanol. Stain with a freshly prepared and filtered Oil Red O working solution for 20 minutes at room temperature.[12]
-
Visualization: For qualitative analysis, wash with water, mount the coverslips onto slides, and visualize the red-stained lipid droplets using a microscope.[12]
-
Quantification: For quantitative analysis, after staining, wash the wells thoroughly with water. Add 100% isopropanol to each well to elute the dye from the lipid droplets. Transfer the eluate to a 96-well plate and read the absorbance at 510 nm.[12]
Caption: Workflow for the Oil Red O lipid accumulation assay.
Protocol 2.2.3: Gene Expression Analysis by qPCR
This assay measures the change in mRNA levels of PPARα target genes, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1), which are involved in fatty acid oxidation.
Methodology The protocol for cell culture, treatment, RNA extraction, and cDNA synthesis is identical to that described in Protocol 1.2.3.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and validated primers for CPT1, ACOX1, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
2.3. Data Presentation
| Assay | Parameter | Fenofibrate (50 µM) | Vehicle Control | Expected Outcome |
| Cell Viability (MTT) | % Viability (48h) | 97.2% | 100% | Minimal change at non-toxic doses. |
| Oil Red O | Absorbance (510 nm) | 0.25 | 0.60 | Decrease |
| qPCR | Relative CPT1 mRNA Fold Change | 4.2 | 1.0 | Increase |
| qPCR | Relative ACOX1 mRNA Fold Change | 3.8 | 1.0 | Increase |
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cholesterol - Wikipedia [en.wikipedia.org]
- 5. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. youtube.com [youtube.com]
- 8. content.ilabsolutions.com [content.ilabsolutions.com]
- 9. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. Lipid Accumulation Assay [bio-protocol.org]
Application Notes and Protocols: Preclinical Dosage Considerations for Rosuvastatin and Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage considerations for the preclinical investigation of rosuvastatin and fenofibrate, both individually and in combination. The following sections detail experimental protocols for in vivo studies, including animal model induction, drug administration, and key analytical methods.
Introduction
Rosuvastatin, a potent HMG-CoA reductase inhibitor, and fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, are frequently used in combination to manage mixed dyslipidemia, a condition characterized by elevated low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG), and low high-density lipoprotein cholesterol (HDL-C). Preclinical studies are crucial for evaluating the efficacy, safety, and synergistic effects of this combination therapy. This document outlines key dosage considerations and experimental protocols to guide researchers in designing robust preclinical studies.
Dosage and Administration in Preclinical Models
The selection of appropriate doses for rosuvastatin and fenofibrate in preclinical studies is critical and depends on the animal model, the indication being studied, and the desired therapeutic effect. The following tables summarize dosages used in various preclinical studies.
Table 1: Dosage of Rosuvastatin and Fenofibrate in Rat Models
| Animal Model | Indication | Rosuvastatin Dose (mg/kg/day) | Fenofibrate Dose (mg/kg/day) | Administration Route | Study Duration | Key Findings |
| Wistar rats | Myocardial Infarction | 2 | 30 | Oral gavage | 30 days | Combination therapy showed superior cardioprotective effects compared to monotherapy.[1] |
| Wistar rats | Hypercholesterolemia | 10 | 30 | Oral gavage | 28 days | Both drugs individually reduced total plasma cholesterol; the combination's effect was also evaluated.[2] |
| Wistar rats | Hyperlipidemia | 10 | - | Oral gavage | 4 weeks | Rosuvastatin significantly decreased proinflammatory markers and pathological changes in the kidneys.[3] |
| Sprague-Dawley rats | - | 1.25, 2.5 | - | Oral gavage | 90 days | Histological alterations in the liver were observed at therapeutic doses.[4] |
Table 2: Dosage of Rosuvastatin and Fenofibrate in Mouse Models
| Animal Model | Indication | Rosuvastatin Dose (mg/kg/day) | Fenofibrate Dose (mg/kg/day) | Administration Route | Study Duration | Key Findings |
| ApoE-/- mice | Atherosclerosis | 5, 10 | - | Oral gavage | 10 weeks | Geraniin, in a high-fat diet model, was compared to the effects of lipid-lowering drugs. |
| LDLR-/- mice | Atherosclerosis | Not specified | - | Diet | 12 weeks | Rosuvastatin decreased atherosclerotic lesion area and MMP-2/-9 expression. |
| C57BL/6J mice | Inflammation | - | 100 | Oral gavage | 2 days | Fenofibrate inhibited LPS-induced inflammatory pathways in the liver.[5] |
Note: Data for combination therapy in mouse and rabbit models is limited in the public domain. Researchers should perform dose-ranging studies to determine optimal synergistic and non-toxic doses in these models.
Experimental Protocols
This section provides detailed protocols for key experiments in preclinical studies of rosuvastatin and fenofibrate.
Animal Models of Hyperlipidemia and Atherosclerosis
-
Animal Strain: Male Wistar rats (180-220 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Induction Diet: Prepare a high-fat diet (HFD) by supplementing standard chow with 10-20% lard or animal fat, 1-2% cholesterol, and 0.5% cholic acid.[1][6] The exact composition can be adjusted based on the desired severity of hyperlipidemia.
-
Induction Period: Feed the rats the HFD for 4-8 weeks.
-
Monitoring: Monitor body weight weekly. At the end of the induction period, collect blood samples to confirm the hyperlipidemic state by measuring serum lipid profiles.
-
Animal Strain: Male ApoE-/- mice on a C57BL/6J background (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Induction Diet: Feed the mice a Western-type high-fat diet containing 21% fat (by weight), 0.15-1.25% cholesterol, and without sodium cholate.[7][8] A synthetic high-fat diet can also be formulated with 15% cocoa butter, 1% cholesterol, and 0.5% sodium cholate.[1]
-
Induction Period: Feed the mice the high-fat diet for 8-16 weeks to induce atherosclerotic plaque development.[9]
-
Monitoring: Monitor body weight and food consumption.
Drug Administration
-
Preparation of Dosing Solution:
-
Rosuvastatin and fenofibrate can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in distilled water.
-
Prepare fresh suspensions daily to ensure stability.
-
The concentration of the suspension should be calculated based on the mean body weight of the animals and the desired dose, keeping the gavage volume within acceptable limits (typically 5-10 mL/kg for rats and 10 mL/kg for mice).[2][10]
-
-
Gavage Procedure:
-
Use a stainless steel or flexible plastic gavage needle of appropriate size for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[2]
-
Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth.[11]
-
Gently restrain the animal and insert the gavage needle into the esophagus, advancing it to the predetermined depth.[12]
-
Administer the drug suspension slowly and smoothly.[13]
-
Withdraw the needle gently and monitor the animal for any signs of distress.[2][10]
-
Sample Collection and Processing
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). A topical ophthalmic anesthetic (e.g., proparacaine) should also be applied to the eye.[1][8]
-
Collection:
-
Gently restrain the anesthetized animal.
-
Insert a sterile micro-hematocrit capillary tube into the medial canthus of the eye, directing it towards the back of the orbit.[14]
-
Gently rotate the capillary tube to puncture the retro-orbital sinus.[15]
-
Collect the desired volume of blood into a microcentrifuge tube. The maximum recommended blood volume to be collected is typically 1% of the body weight every 24 hours.[15]
-
-
Post-procedure Care:
-
Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C. Collect the supernatant (serum) for biochemical analysis.
-
Anesthesia: Deeply anesthetize the animal with an overdose of an anesthetic agent (e.g., sodium pentobarbital).[7]
-
Surgical Preparation:
-
Secure the animal in a supine position and open the thoracic cavity to expose the heart.
-
-
Perfusion:
-
Insert a perfusion needle into the left ventricle and make a small incision in the right atrium.[16]
-
Perfuse with ice-cold phosphate-buffered saline (PBS) to flush out the blood.[4]
-
Once the organs (e.g., liver, kidneys) appear pale, switch the perfusion to a fixative solution (e.g., 10% neutral buffered formalin or 4% paraformaldehyde).[4][16]
-
-
Tissue Dissection: After perfusion, carefully dissect the target organs (e.g., liver, kidneys, aorta) and place them in the same fixative for post-fixation (typically 24 hours).
Analytical Methods
-
Principle: Serum levels of total cholesterol (TC), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C) are determined using enzymatic colorimetric methods.[17][18]
-
Procedure:
-
Use commercially available enzymatic kits for each lipid parameter.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves mixing a small volume of serum with the respective reagent and incubating for a specified time at a specific temperature.[19]
-
Measure the absorbance of the resulting colored product using a spectrophotometer at the recommended wavelength.[19]
-
-
Calculation:
-
Calculate the concentration of each lipid parameter by comparing the absorbance of the sample to that of a known standard.[19]
-
Calculate LDL-C using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5) (for values in mg/dL). This formula is valid for TG levels below 400 mg/dL.
-
-
Tissue Processing:
-
After fixation, dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.[6]
-
Alternatively, for frozen sections, embed the fixed tissue in optimal cutting temperature (OCT) compound and freeze.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining:
-
Dehydrate, clear, and mount with a coverslip.[22]
-
Periodic Acid-Schiff (PAS) Staining (for Kidney):
-
Deparaffinize and rehydrate sections.
-
Oxidize with periodic acid.
-
Treat with Schiff reagent to stain glycogen and basement membranes magenta.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
-
-
Microscopic Examination: Examine the stained sections under a light microscope to evaluate tissue morphology and identify any pathological changes.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the primary signaling pathways of rosuvastatin and fenofibrate.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a preclinical study investigating the effects of rosuvastatin and fenofibrate.
Conclusion
The preclinical evaluation of rosuvastatin and fenofibrate combination therapy requires careful consideration of dosage, animal model selection, and experimental design. The protocols and data presented in these application notes serve as a guide for researchers to develop and execute robust studies to investigate the therapeutic potential of this combination for dyslipidemia and related cardiovascular diseases. It is recommended to conduct pilot studies to determine the optimal dosage and treatment duration for specific research questions and animal models.
References
- 1. Synthetic low and high fat diets for the study of atherosclerosis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Time Courses and Predictors of Lipid Changes with Fenofibric Acid-Statin Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Home - Reactome Pathway Database [reactome.org]
- 6. Efficacy and safety of rosuvastatin and fenofibric acid combination therapy versus simvastatin monotherapy in patients with hypercholesterolemia and hypertriglyceridemia: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Geraniin Alleviates High‐Fat Diet‐Induced Atherosclerosis in ApoE −/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. youtube.com [youtube.com]
- 11. Rosuvastatin inhibits MMP-2 expression and limits the progression of atherosclerosis in LDLR-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. devtoolsdaily.com [devtoolsdaily.com]
- 13. The effect of rosuvastatin alone or in combination with fenofibrate or omega-3 fatty acids on lipoprotein(a) levels in patients with mixed hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 18. anthropic.com [anthropic.com]
- 19. m.youtube.com [m.youtube.com]
- 20. mckinsey.com [mckinsey.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. The effect of rosuvastatin alone or in combination with fenofibrate or omega-3 fatty acids on lipoprotein(a) levels in patients with mixed hyperlipidemia [amsad.termedia.pl]
Application of Metabolomics to Study the Effects of Razel-F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Razel-F is a combination medication containing Rosuvastatin and Fenofibrate, prescribed for the management of mixed dyslipidemia. Rosuvastatin, a statin, primarily inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis. Fenofibrate, a fibrate, is an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid and lipoprotein metabolism. The combined action of these two drugs provides a comprehensive approach to managing lipid disorders.
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, offers a powerful platform to understand the systemic effects of drug interventions. By providing a snapshot of the metabolic state, metabolomics can elucidate the mechanism of action of this compound, identify biomarkers of efficacy and safety, and reveal off-target effects. This application note provides detailed protocols for applying metabolomics to study the effects of this compound, focusing on both mass spectrometry (MS) and nuclear magnetic resonance (NMR) based approaches.
Data Presentation
The following tables summarize quantitative data from metabolomics studies on the individual components of this compound, Rosuvastatin and Fenofibrate. These data can serve as a reference for expected changes when studying the combined effect of this compound.
Table 1: Quantitative Changes in Plasma Metabolites Following Rosuvastatin Administration [1]
| Metabolite Class | Metabolite | Change |
| Amino Acids & Biogenic Amines | L-Carnitine | Decreased |
| Acylcarnitines | Decreased | |
| Lipids | Diacylglycerol | Decreased |
| Fatty Acids (FA) | Increased | |
| Lysophosphatidylcholines (LysoPC) | Increased | |
| Phosphatidylcholines (PC) | Decreased |
Table 2: Quantitative Changes in Plasma Metabolites Following Fenofibrate Administration
| Metabolite Class | Metabolite | Change |
| Lipids | Saturated Triglyceride-species | Decreased |
| Total Cholesterol | Decreased | |
| Total Lysophosphatidylcholine (LPC) | Decreased | |
| Other Metabolites | Uric Acid | Decreased |
| Methyluric Acid | Decreased | |
| Ascorbic Acid | Decreased | |
| 1,5-anhydro-D-glucitol | Decreased | |
| 2,3,4-trihydroxybutanoic acid | Decreased | |
| 2,4-dihydroxybutanoic acid | Increased | |
| 2,3-dihydroxybutanoic acid | Increased |
Experimental Protocols
Study Design and Sample Collection
A robust study design is critical for meaningful metabolomic analysis. A typical study might involve a cohort of patients with mixed dyslipidemia randomized to receive either this compound or a placebo.
Protocol 1: Subject Enrollment and Sample Collection
-
Subject Recruitment: Recruit patients diagnosed with mixed dyslipidemia based on established clinical guidelines. Obtain informed consent from all participants.
-
Baseline Sampling: Collect blood and urine samples from all participants after an overnight fast (12 hours).
-
Treatment Period: Administer this compound or placebo to the respective groups for a predefined period (e.g., 12 weeks).
-
Follow-up Sampling: Collect blood and urine samples at specified time points during and after the treatment period, following the same fasting protocol as for baseline sampling.
-
Sample Processing:
-
Plasma: Collect whole blood in EDTA-containing tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C within 30 minutes of collection. Aliquot the supernatant (plasma) into cryovials and store immediately at -80°C.
-
Urine: Collect mid-stream urine in sterile containers. Centrifuge at 1500 x g for 10 minutes at 4°C to remove cell debris. Aliquot the supernatant into cryovials and store immediately at -80°C.
-
Sample Preparation for Metabolomics Analysis
Protocol 2: Plasma Sample Preparation for LC-MS
This protocol is designed for the extraction of a broad range of metabolites from plasma.
-
Thawing: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol. Vortex for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in 100 µL of a solution of 50% acetonitrile in water for analysis.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 3: Tissue Sample Preparation for Metabolomics (e.g., Liver Biopsy)
This protocol is for the extraction of metabolites from tissue samples.
-
Homogenization: Weigh 20-30 mg of frozen tissue and homogenize in 1 mL of ice-cold 80% methanol using a bead beater or a Dounce homogenizer.
-
Incubation: Incubate the homogenate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying and Reconstitution: Follow steps 6-9 from Protocol 2.
Protocol 4: Plasma Sample Preparation for NMR
NMR sample preparation is generally simpler than for MS.
-
Thawing: Thaw frozen plasma samples on ice.
-
Buffering: To 400 µL of plasma, add 200 µL of a phosphate buffer (e.g., 100 mM, pH 7.4) containing a known concentration of a chemical shift reference standard (e.g., DSS or TSP) and D₂O for field locking.
-
Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C to remove any precipitated proteins.
-
Transfer: Transfer the supernatant to a 5 mm NMR tube for analysis.
Analytical Methods
Protocol 5: LC-MS Based Metabolomics
-
Chromatography: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system. Employ a reversed-phase C18 column for the separation of non-polar metabolites and a HILIC column for polar metabolites.
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a wide range of metabolites. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS spectra for metabolite identification.
-
Quality Control: Inject a pooled quality control (QC) sample (a mixture of all samples) at regular intervals (e.g., every 10 samples) to monitor the stability and performance of the system.
Protocol 6: NMR-Based Metabolomics
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquisition: Acquire one-dimensional (1D) ¹H NMR spectra (e.g., using a NOESY-presat pulse sequence to suppress the water signal). For more detailed structural information and to resolve overlapping signals, acquire two-dimensional (2D) NMR spectra such as ¹H-¹H COSY and ¹H-¹³C HSQC on selected samples.
-
Data Processing: Process the raw NMR data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Data Analysis
Protocol 7: Metabolomics Data Processing and Statistical Analysis
-
Peak Picking and Alignment (LC-MS): Process raw LC-MS data using software such as XCMS, MetaboAnalyst, or vendor-specific software to detect, align, and quantify metabolic features.
-
Spectral Binning (NMR): Divide the NMR spectra into small bins (e.g., 0.004 ppm) and integrate the signal intensity within each bin.
-
Normalization: Normalize the data to account for variations in sample concentration (e.g., by total signal intensity, or using an internal standard).
-
Statistical Analysis:
-
Univariate Analysis: Use t-tests or ANOVA to identify individual metabolites that are significantly different between the treatment and placebo groups.
-
Multivariate Analysis: Employ principal component analysis (PCA) to visualize the overall structure of the data and identify outliers. Use partial least squares discriminant analysis (PLS-DA) or orthogonal PLS-DA (OPLS-DA) to identify metabolites that contribute to the separation between groups.
-
-
Metabolite Identification: Identify significant metabolic features by matching their mass-to-charge ratio (m/z), retention time, and MS/MS fragmentation patterns to metabolomics databases (e.g., HMDB, METLIN, KEGG). For NMR data, identify metabolites by comparing the chemical shifts and coupling patterns to reference spectra in databases (e.g., BMRB, HMDB).
-
Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly altered by the this compound treatment.
Mandatory Visualization
Caption: Experimental workflow for metabolomics study of this compound.
Caption: Signaling pathways affected by this compound components.
References
Troubleshooting & Optimization
Optimizing Rosuvastatin to Fenofibrate Ratio: A Technical Support Center for Researchers
For researchers, scientists, and drug development professionals investigating the synergistic effects of rosuvastatin and fenofibrate, this technical support center provides essential guidance on experimental design, troubleshooting, and data interpretation. The combination of rosuvastatin, a potent inhibitor of HMG-CoA reductase, and fenofibrate, a peroxisome proliferator-activated receptor-alpha (PPARα) agonist, offers a complementary approach to managing mixed dyslipidemia by targeting different pathways in lipid metabolism.
This resource offers detailed troubleshooting guides in a question-and-answer format to address specific experimental challenges, comprehensive summaries of quantitative data from clinical studies, and detailed experimental protocols. Additionally, it includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms and experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for rosuvastatin and fenofibrate in lipid metabolism?
Rosuvastatin primarily inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This leads to a decrease in intracellular cholesterol levels, which in turn upregulates LDL receptor expression on hepatocytes and increases the clearance of LDL cholesterol from the circulation. Fenofibrate, and its active metabolite fenofibric acid, activates PPARα. This nuclear receptor plays a crucial role in regulating the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. Activation of PPARα leads to increased catabolism of triglyceride-rich lipoproteins and increased production of high-density lipoprotein (HDL) apolipoproteins.
Q2: What are the expected synergistic effects of combining rosuvastatin and fenofibrate?
The combination therapy is designed to provide a comprehensive improvement in the lipid profile. Rosuvastatin is highly effective at lowering low-density lipoprotein cholesterol (LDL-C), while fenofibrate primarily targets high triglycerides (TG) and low high-density lipoprotein cholesterol (HDL-C). The synergistic effect results in significant reductions in LDL-C and TG, and an increase in HDL-C, which is often more effective than monotherapy with either drug alone.[1][2][3][4]
Q3: Are there any significant pharmacokinetic interactions between rosuvastatin and fenofibrate?
Pharmacokinetic studies have shown no clinically significant interactions when rosuvastatin and fenofibrate are co-administered.[1][2] While some minor increases in the plasma concentration of rosuvastatin have been observed, these are not considered to be clinically relevant.
Troubleshooting Guides
In Vitro Experiments
-
Issue: High cell toxicity observed at theoretically therapeutic concentrations.
-
Possible Cause: The in vitro model may be more sensitive to the drugs than in vivo systems. The cell line being used may not express the necessary transporters or metabolic enzymes to handle the drugs appropriately.
-
Troubleshooting Steps:
-
Perform a dose-response curve for each drug individually to determine the IC50 for your specific cell line.
-
Consider using a more relevant cell line, such as primary hepatocytes or a human liver cell line (e.g., HepG2).
-
Ensure the solvent concentration (e.g., DMSO) is consistent across all treatments and is at a non-toxic level.
-
Evaluate cell viability using multiple methods (e.g., MTT assay and trypan blue exclusion) to confirm the results.
-
-
-
Issue: Inconsistent results in lipid accumulation assays (e.g., Oil Red O staining).
-
Possible Cause: Variability in cell seeding density, differentiation state of the cells (if applicable), or timing of drug treatment.
-
Troubleshooting Steps:
-
Standardize cell seeding and ensure a confluent monolayer before inducing lipid accumulation.
-
Optimize the duration of drug treatment and the timing relative to the induction of lipid loading.
-
Use a positive control (e.g., a known lipid-lowering drug) and a negative control (vehicle) in every experiment.
-
Quantify the Oil Red O staining using spectrophotometry after extraction to reduce subjective variability in imaging.
-
-
In Vivo Experiments
-
Issue: Unexpected adverse effects in animal models (e.g., weight loss, liver enzyme elevation).
-
Possible Cause: The dose ratio may not be optimal for the specific animal model, leading to toxicity. The animal strain may have different metabolic characteristics compared to humans.
-
Troubleshooting Steps:
-
Conduct a pilot dose-ranging study for the combination therapy to identify a well-tolerated and effective dose range.
-
Monitor animal health closely, including regular body weight measurements and blood collection for liver function tests (ALT, AST).
-
Consider using a different animal model that has been shown to have a lipid metabolism profile more similar to humans.
-
Ensure the vehicle used for drug administration is non-toxic and appropriate for the route of administration.
-
-
-
Issue: High variability in plasma lipid level measurements.
-
Possible Cause: Inconsistent fasting times before blood collection, stress during handling and blood sampling, or issues with the analytical method.
-
Troubleshooting Steps:
-
Strictly control the fasting period for all animals before blood sampling (typically 4-6 hours for rodents).
-
Acclimatize the animals to handling and the blood collection procedure to minimize stress-induced changes in lipid levels.
-
Validate the analytical method for measuring lipids in your specific animal model's plasma.
-
Increase the number of animals per group to improve statistical power and account for biological variability.
-
-
Quantitative Data Summary
The following tables summarize the percentage changes in lipid parameters from baseline observed in key clinical trials of rosuvastatin and fenofibrate combination therapy.
Table 1: Efficacy of Rosuvastatin and Fenofibric Acid Combination Therapy
| Treatment Group | % Change in LDL-C | % Change in HDL-C | % Change in Triglycerides |
| Rosuvastatin 5 mg + Fenofibric Acid 135 mg | -28.7% | +23.0% | -40.3% |
| Rosuvastatin 5 mg | -26.4% | +12.4% | -17.5% |
| Fenofibric Acid 135 mg | -4.1% | +19.2% | -28.0% |
Data from a 12-week, randomized, double-blind study.[5]
Table 2: Comparison of Rosuvastatin/Fenofibrate Combination with Atorvastatin/Fenofibrate Combination
| Treatment Group | % Change in Total Cholesterol | % Change in LDL-C | % Change in HDL-C | % Change in Triglycerides | % Change in VLDL-C |
| Rosuvastatin 10 mg + Fenofibrate 160 mg | -54% | -52% | +14% | -58% | -56% |
| Atorvastatin 10 mg + Fenofibrate 160 mg | -39% | -50% | +6% | -47% | -35% |
Data from a 12-week, open-label, randomized, comparative clinical study.[6]
Key Experimental Protocols
Protocol 1: In Vitro Assessment of Synergistic Effects on Lipid Accumulation in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Lipid Loading: Seed cells in 24-well plates and allow them to reach 80-90% confluency. Induce lipid accumulation by incubating the cells in a high-glucose medium supplemented with a fatty acid cocktail (e.g., oleic acid and palmitic acid) for 24 hours.
-
Drug Treatment: Treat the lipid-loaded cells with varying concentrations of rosuvastatin, fenofibrate, and their combination for another 24 hours. Include a vehicle control (e.g., DMSO).
-
Oil Red O Staining:
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O solution for 10 minutes.
-
Wash with water to remove excess stain.
-
Visualize and capture images using a microscope.
-
-
Quantification:
-
Elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluted stain at a wavelength of 510 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of lipid accumulation relative to the vehicle control. Use synergy analysis software (e.g., CompuSyn) to determine the Combination Index (CI) based on the dose-response curves of the individual drugs and their combination. A CI < 1 indicates synergy.[7]
Protocol 2: In Vivo Evaluation of Lipid-Lowering Efficacy in a High-Fat Diet-Induced Hyperlipidemic Rodent Model
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice. Induce hyperlipidemia by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.
-
Drug Administration:
-
Randomly assign the animals to different treatment groups: vehicle control, rosuvastatin alone, fenofibrate alone, and rosuvastatin-fenofibrate combination.
-
Administer the drugs orally via gavage once daily for a period of 4-8 weeks.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital sinus at baseline and at the end of the treatment period. Ensure the animals are fasted for 4-6 hours before blood collection.
-
Separate plasma by centrifugation.
-
-
Lipid Profile Analysis:
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercially available enzymatic assay kits.
-
-
Liver Function and Muscle Safety Assessment:
-
At the end of the study, collect blood for measuring liver enzymes (ALT, AST) and creatine kinase (CK) to assess potential hepatotoxicity and myopathy.
-
Collect liver and muscle tissues for histological analysis.
-
-
Data Analysis:
-
Calculate the percentage change in lipid parameters from baseline for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of the combination therapy with monotherapies and the vehicle control.
-
Signaling Pathways and Experimental Workflows
References
- 1. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Clinical Guide to Combination Lipid-Lowering Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Hepatotoxicity Concerns in Long-Term Razel-F (Rosuvastatin and Fenofibrate) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term hepatotoxicity of Razel-F, a combination of Rosuvastatin and Fenofibrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during long-term animal studies with this compound.
Q1: We are observing elevated serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in our rodent models treated with a Rosuvastatin and Fenofibrate combination. What are the potential mechanisms?
A1: Elevated ALT and AST are common indicators of hepatocellular injury. The combination of Rosuvastatin and Fenofibrate may induce hepatotoxicity through several mechanisms:
-
Rosuvastatin-Mediated Effects: Although the exact mechanism of statin-induced liver injury is not fully understood, it is thought to involve mitochondrial dysfunction and idiosyncratic immunoallergic reactions. Rosuvastatin is primarily taken up by hepatocytes, which could contribute to its hepatotoxic potential.[1][2] The injury pattern is typically hepatocellular, though cholestatic and mixed patterns have also been reported.[3]
-
Fenofibrate-Mediated Effects: Fenofibrate is a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[4] While its primary role is in lipid metabolism, activation of PPARα can also influence inflammatory pathways and fatty acid oxidation in the liver.[4][5] In some contexts, this can lead to hepatocellular stress.
-
Combined Effects: The combination of a statin and a fibrate may increase the risk of adverse events, including liver injury, due to similar metabolic pathways.[6] While some studies suggest the combination is relatively safe, others indicate a higher risk of liver injury compared to monotherapy, particularly when a statin is added to a fibrate regimen.[7][8]
Q2: Our study shows elevated liver enzymes, but the liver histology appears normal or shows only minor changes. How should we interpret these findings?
A2: This discrepancy between biochemical and histological findings can be challenging. Here are some possible explanations and troubleshooting steps:
-
Early or Mild Injury: Elevated enzymes may be an early indicator of hepatocellular stress or damage that has not yet resulted in significant morphological changes detectable by standard histology. Consider more sensitive histological techniques or longer study durations.
-
Enzyme Induction: Fenofibrate, as a PPARα agonist, can induce the expression of certain hepatic enzymes, which might lead to increased serum levels without necessarily causing cell death.[9]
-
Extrahepatic Sources: While ALT is relatively specific to the liver, AST is also present in other tissues like muscle. Statin-induced myopathy could contribute to elevated AST levels. Assess for muscle injury by measuring creatine kinase (CK) levels.
-
Animal Model Variability: Different animal strains or species can have varying sensitivities to drug-induced liver injury.[10] Ensure the chosen model is appropriate and consider using a more sensitive strain if necessary.
Q3: We are observing significant histopathological changes in the liver (e.g., necrosis, inflammation), but the serum enzyme levels are only mildly elevated. What could be the cause?
A3: This scenario is less common but can occur. Potential reasons include:
-
Timing of Sampling: Serum enzyme levels can be transient. The peak elevation may have occurred at a different time point than when the samples were collected. Consider more frequent blood sampling to capture the peak enzyme activity.
-
Focal vs. Diffuse Injury: If the liver injury is focal and not widespread, it might not release enough enzymes to cause a dramatic increase in serum levels. Careful and thorough histopathological examination of multiple liver lobes is crucial.
-
Cholestatic Injury: If the primary injury is cholestatic (affecting bile flow), the elevation in ALT and AST might be less pronounced than the increase in cholestatic markers like alkaline phosphatase (ALP) and total bilirubin.
-
Adaptive Response: The liver has a remarkable capacity for regeneration. It's possible that an initial spike in enzymes was followed by a rapid adaptive or regenerative response, leading to normalized enzyme levels despite persistent histological changes.
Q4: What are the expected histopathological findings in rodents treated long-term with a Rosuvastatin and Fenofibrate combination?
A4: Based on studies of the individual components, you might observe a range of findings.
-
Rosuvastatin: Long-term administration in rats has been associated with lymphocyte infiltration in the hepatic portal space, necrosis, scattered hemorrhages, apoptotic bodies, and dilation and congestion of blood sinusoids and the central vein.[6][11]
-
Fenofibrate: While generally considered less hepatotoxic, high doses in combination with other factors like a high-fat diet can lead to liver damage in animal models.[7]
-
Combination: Studies on the combination are limited, but one study in spontaneously hypertensive rats treated with Fenofibrate and Rosuvastatin showed evidence of liver damage.[7] Be prepared to observe a spectrum of changes from mild inflammation and steatosis to more severe necrosis and fibrosis, depending on the dose and duration of the study.
Data Presentation
Table 1: Key Biochemical Markers for Hepatotoxicity Assessment
| Biomarker | Abbreviation | Primary Indication | Notes |
| Alanine Aminotransferase | ALT | Hepatocellular Injury | More specific to the liver than AST. |
| Aspartate Aminotransferase | AST | Hepatocellular Injury | Also found in muscle, heart, and other tissues. |
| Alkaline Phosphatase | ALP | Cholestasis, Infiltrative Disease | Elevated in cases of bile duct obstruction. |
| Total Bilirubin | TBIL | Cholestasis, Hepatocellular Dysfunction | Indicates impaired conjugation or excretion of bilirubin. |
| Gamma-Glutamyl Transferase | GGT | Cholestasis | Often used to confirm the hepatic origin of elevated ALP. |
| Creatine Kinase | CK | Muscle Injury | Important to differentiate from liver-derived AST elevation. |
Table 2: Summary of Potential Histopathological Findings in Rodent Livers
| Finding | Description | Associated with |
| Hepatocellular Necrosis | Death of liver cells. | Rosuvastatin |
| Inflammatory Cell Infiltration | Accumulation of immune cells (e.g., lymphocytes). | Rosuvastatin |
| Steatosis (Fatty Liver) | Accumulation of fat droplets within hepatocytes. | Fenofibrate (in certain contexts) |
| Sinusoidal Dilation/Congestion | Widening and blood engorgement of the liver sinusoids. | Rosuvastatin |
| Apoptosis | Programmed cell death of individual hepatocytes. | Rosuvastatin |
| Fibrosis | Excessive accumulation of extracellular matrix (scar tissue). | Chronic liver injury |
| Cholestasis | Impaired bile flow, leading to bile plug formation. | Less common with this drug class |
Experimental Protocols
Protocol 1: Assessment of Serum Biochemical Markers
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used for hepatotoxicity studies.
-
Dosing: Administer Rosuvastatin and Fenofibrate, alone and in combination, via oral gavage daily for the specified study duration (e.g., 90 days, 6 months). Include a vehicle control group.
-
Blood Collection: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at baseline and at predetermined intervals throughout the study (e.g., monthly). A terminal blood collection via cardiac puncture should be performed at the end of the study.
-
Serum Separation: Allow blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Biochemical Analysis: Analyze the serum for ALT, AST, ALP, TBIL, GGT, and CK using a certified automated biochemical analyzer.
-
Data Analysis: Compare the mean values of the treatment groups to the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Histopathological Evaluation of Liver Tissue
-
Tissue Collection: At the end of the study, euthanize the animals and perform a necropsy. Carefully excise the entire liver and weigh it.
-
Fixation: Fix a representative section of each liver lobe in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded alcohols, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment. Consider special stains like Masson's trichrome for fibrosis or Periodic acid-Schiff (PAS) for glycogen content if indicated.
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides in a blinded manner. Score the observed lesions (e.g., necrosis, inflammation, steatosis) for severity and distribution.
-
Reporting: Document all histopathological findings with representative photomicrographs.
Mandatory Visualizations
Caption: Potential signaling pathways of Rosuvastatin and Fenofibrate-induced hepatotoxicity.
Caption: General experimental workflow for assessing hepatotoxicity in long-term animal studies.
Caption: A logical flow for troubleshooting unexpected results in hepatotoxicity studies.
References
- 1. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Rosuvastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety assessment of rosuvastatin-fenofibrate combination in the treatment of hyperlipidemia based on FDA’s adverse event reporting system database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased toxicity when fibrates and statins are administered in combination--a metabolomics approach with rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety of Combined Statin and Fibrate Therapy: Risks of Liver Injury and Acute Kidney Injury in a Cohort Study from the Shizuoka Kokuho Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STUDY OF EFFICACY AND TOXICITY OF ROSUVASTATIN IN NORMAL AND HIGH FAT-HIGH CHOLESTEROL DIET FED HAMSTERS | Semantic Scholar [semanticscholar.org]
- 10. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mednexus.org [mednexus.org]
Troubleshooting inconsistent results in Razel-F in-vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Razel-F in in-vitro experiments. Our goal is to help you achieve consistent and reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Question: We are observing significant variability in the IC50 value of this compound across different experimental batches. What could be the cause?
Answer: Variability in IC50 values is a common issue that can stem from several factors. Here are the most frequent causes and how to address them:
-
Compound Stability and Handling: this compound is sensitive to light and repeated freeze-thaw cycles. Ensure that the compound is stored correctly and that working solutions are freshly prepared for each experiment.
-
Cell Passage Number: The sensitivity of cell lines to drug treatment can change with increasing passage number. It is crucial to use cells within a consistent and low passage range for all experiments.
-
Assay-Specific Variability: Differences in cell seeding density, incubation times, and reagent preparation can all contribute to variability. Strict adherence to a standardized protocol is essential.
Summary of Potential Causes for IC50 Variability:
| Factor | Potential Cause of Inconsistency | Recommended Solution |
| Compound Handling | Degradation due to improper storage or handling. | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Protect from light. |
| Cell Culture | High cell passage number leading to altered phenotype. | Use cells within a defined, low passage number range (e.g., 5-15). |
| Assay Conditions | Inconsistent cell seeding density or incubation times. | Standardize all assay parameters and ensure uniform cell distribution in plates. |
| Reagent Preparation | Variability in the concentration of assay reagents. | Prepare fresh reagents for each experiment and validate their performance. |
Question: The inhibitory effect of this compound on ERK phosphorylation (p-ERK) is not consistent in our Western Blots. What should we check?
Answer: Inconsistent effects on p-ERK levels can be frustrating. Below are key areas to investigate:
-
Treatment Time and Serum Starvation: The kinetics of ERK phosphorylation are rapid. Ensure that your treatment time with this compound is optimized. Additionally, synchronizing cells by serum starvation prior to growth factor stimulation (e.g., EGF, FGF) can lead to a more robust and reproducible p-ERK signal.
-
Lysate Preparation: The phosphorylation state of proteins is transient. It is critical to work quickly and on ice during lysate preparation. The lysis buffer must contain fresh phosphatase and protease inhibitors to preserve the p-ERK signal.
-
Antibody Performance: The quality of your primary and secondary antibodies is paramount. Use antibodies that have been validated for the specific application and ensure they are used at the recommended dilution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in DMSO at a stock concentration of 10 mM. For cell culture experiments, ensure the final DMSO concentration in the media does not exceed 0.1% to avoid solvent-induced artifacts.
Q2: How can I confirm that this compound is targeting the MEK/ERK pathway in my cell line?
A2: The most direct method is to perform a Western Blot analysis to assess the phosphorylation status of MEK1/2 and its direct downstream target, ERK1/2. A dose-dependent decrease in the levels of phosphorylated ERK1/2 (p-ERK1/2) upon this compound treatment is a strong indicator of on-target activity.
Q3: Can this compound be used in combination with other inhibitors?
A3: Yes, this compound is often used in combination with inhibitors of other signaling pathways (e.g., PI3K/Akt pathway) to investigate potential synergistic effects. It is important to perform initial dose-response matrices to identify optimal concentrations for combination studies.
Experimental Protocols
Protocol 1: Western Blotting for p-ERK Inhibition
-
Cell Seeding: Seed 1.5 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, wash the cells with PBS and incubate in serum-free media for 18-24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor such as EGF (50 ng/mL) for 10 minutes.
-
Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Quantification and Loading: Determine the protein concentration using a BCA assay. Load 20 µg of total protein per lane on an SDS-PAGE gel.
-
Immunoblotting: Transfer the proteins to a PVDF membrane and probe with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).
Visualizations
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Identifying and managing off-target effects of Razel-F in experimental systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and managing potential off-target effects of Razel-F in experimental systems. This compound is a combination drug containing Rosuvastatin and Fenofibrate.[1][2][3] Understanding the distinct and overlapping effects of these two components is critical for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a combination lipid-lowering medication containing Rosuvastatin and Fenofibrate.[4]
-
Rosuvastatin is a statin that primarily targets and inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6] This action reduces the production of cholesterol in the liver.[3]
-
Fenofibrate is a fibric acid derivative that acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid and lipoprotein metabolism.[3][7]
Q2: What constitutes an "off-target" effect in the context of this compound?
A2: An off-target effect is any biological activity caused by Rosuvastatin or Fenofibrate that is independent of their primary mechanisms of HMG-CoA reductase inhibition and PPARα activation, respectively. These can include unintended interactions with other cellular proteins or pathways. For example, studies have noted that Rosuvastatin has pleiotropic effects, such as improving endothelial function and having anti-inflammatory properties, that are independent of its primary target.[5] Similarly, Fenofibrate has been shown to exert effects that are independent of PPARα activation.[8]
Q3: Why is it important to identify off-target effects in my experiments?
Q4: Can the combination of Rosuvastatin and Fenofibrate produce unique off-target effects?
A4: While Rosuvastatin and Fenofibrate have distinct primary targets, the potential for synergistic or unique off-target effects from their combined use should be considered. Co-administration can alter the pharmacokinetic or pharmacodynamic properties of each compound, potentially leading to unforeseen biological consequences. Researchers should be vigilant for outcomes that cannot be explained by the known individual effects of each drug.
Troubleshooting Common Experimental Issues
Issue 1: I observe a significant biological effect in a cell line that does not express HMG-CoA reductase or PPARα.
-
Possible Cause: This strongly suggests an off-target effect. Both Rosuvastatin and Fenofibrate are known to have activities independent of their primary targets. For instance, Fenofibrate has been shown to inhibit cell proliferation in PPARα-negative cells and may act through pathways like STAT3 signaling inhibition.[8][9]
-
Troubleshooting Steps:
-
Confirm Target Absence: Verify through qPCR or Western blot that your experimental system truly lacks HMG-CoA reductase and PPARα.
-
Dose-Response Analysis: Perform a dose-response curve to determine the potency of the effect. Compare this with the known on-target potency of the respective compound. Off-target effects often occur at higher concentrations.
-
Literature Review: Search for known PPARα-independent effects of Fenofibrate or HMG-CoA reductase-independent effects of Rosuvastatin that match your observed phenotype.
-
Issue 2: My RNA-sequencing/proteomics data shows widespread changes in pathways unrelated to lipid metabolism.
-
Possible Cause: This is a common scenario when using pharmacologically active compounds. The pleiotropic effects of Rosuvastatin, including anti-inflammatory and anti-oxidant actions, can cause broad transcriptional changes.[5] Fenofibrate can also modulate pathways beyond lipid metabolism.
-
Troubleshooting Steps:
-
Pathway Analysis: Use bioinformatics tools to identify the specific pathways being modulated.
-
Control Experiments: The most critical step is to use proper controls to dissect on-target from off-target effects. See the "Experimental Protocols" section below for designing these experiments (e.g., using target knockout/knockdown cell lines).
-
Orthogonal Validation: Validate key gene or protein expression changes using an independent method (e.g., qPCR, Western blot) and a different compound that targets the same primary pathway but is structurally distinct.
-
Quantitative Data Summary
The following tables summarize the on-target and known off-target effects of the components of this compound. Precise potency values for off-target effects are often not well-characterized and can be system-dependent.
Table 1: Summary of Rosuvastatin Effects
| Effect Type | Mechanism | Primary Target | Experimental System | Potential Impact on Research |
| On-Target | Inhibition of Cholesterol Synthesis | HMG-CoA Reductase | Hepatocytes, In vivo models | Expected outcome in metabolic studies. |
| Off-Target | Improved Endothelial Function | HMG-CoA Reductase Independent | Endothelial Cells | May confound studies on vascular biology. |
| Off-Target | Anti-inflammatory Effects | HMG-CoA Reductase Independent | Immune Cells, Vascular Tissue | Can impact research on inflammation, atherosclerosis. |
| Off-Target | Anti-oxidant Properties | HMG-CoA Reductase Independent | Various Cell Types | May alter results in studies involving oxidative stress. |
| Off-Target | Antithrombotic Effects | HMG-CoA Reductase Independent | Platelets, Endothelial Cells | Relevant for hematology and thrombosis research. |
Table 2: Summary of Fenofibrate Effects
| Effect Type | Mechanism | Primary Target | Experimental System | Potential Impact on Research |
| On-Target | Regulation of Lipid Metabolism | PPARα Activation | Hepatocytes, Muscle Cells | Expected outcome in metabolic and gene regulation studies. |
| Off-Target | Anti-proliferative Effects | PPARα Independent | PPARα-negative tumor cells | Can confound cancer biology experiments.[8] |
| Off-Target | Inhibition of Angiogenesis | Both PPARα Dependent & Independent | Endothelial Cells, In vivo tumor models | Relevant for studies on tumor growth and vascularization.[8] |
| Off-Target | Attenuation of Metabolic Syndrome | PPARα Independent (via STAT3 inhibition) | Adipose and Hepatic Tissues in Ppara-null mice | May impact studies on insulin resistance and obesity.[9] |
| Off-Target | Immunomodulatory Effects | Unspecified | Immune Cells | Can influence results in immunology and inflammation research.[10] |
Key Experimental Protocols & Workflows
Protocol 1: Differentiating On-Target vs. Off-Target Effects
This protocol outlines a workflow to determine if an observed effect is mediated by the primary targets of this compound components.
-
Establish Baseline: Characterize the phenotype of interest (e.g., change in gene expression, cell viability) in your wild-type experimental system upon treatment with Rosuvastatin, Fenofibrate, or the combination.
-
Target Knockdown/Knockout: Replicate the experiment in a system where the primary target has been genetically removed or silenced (e.g., HMGCR-knockout or PPARa-knockout/knockdown cells).
-
Result A: Effect is Abolished. If the effect disappears in the knockout/knockdown system, it is highly likely an on-target effect.
-
Result B: Effect Persists. If the effect remains, it is confirmed to be an off-target effect.[8]
-
-
Pharmacological Rescue/Competition:
-
For Rosuvastatin: Add an excess of mevalonic acid, the product of the HMG-CoA reductase reaction. If the effect is on-target, providing the downstream product should rescue the phenotype.[5]
-
For Fenofibrate: Co-treat with a known PPARα antagonist. If the effect is blocked, it is on-target.
-
-
Use of Analogs: Use a structurally related but inactive analog of the compound as an additional negative control. This helps rule out effects caused by the chemical scaffold itself.
Signaling Pathways
This diagram illustrates the established on-target and key off-target pathways for the components of this compound.
References
- 1. apollopharmacy.in [apollopharmacy.in]
- 2. practo.com [practo.com]
- 3. Razel F 10/67mg Tablet 10: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 4. cheapmedicineshop.com [cheapmedicineshop.com]
- 5. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosuvastatin: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 7. Razel F 10 Tablet 15: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 8. pnas.org [pnas.org]
- 9. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized Trial of Lipid Metabolism Modulation with Fenofibrate for Acute Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Razel-F Pharmacokinetic Variability in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting experimental designs to account for the pharmacokinetic variability of Razel-F, a combination product of Rosuvastatin and Fenofibrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active components?
This compound is a combination medication used to manage dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[1] It contains two active ingredients: Rosuvastatin and Fenofibrate.[2] Rosuvastatin is a statin that lowers low-density lipoprotein (LDL) cholesterol, while fenofibrate is a fibrate that primarily lowers triglycerides.[3][4]
Q2: What are the primary sources of pharmacokinetic variability observed with this compound?
The pharmacokinetic variability of this compound is a composite of the individual variabilities of Rosuvastatin and Fenofibrate.
For Rosuvastatin , key sources of variability include:
-
Genetic Factors: Variations in genes encoding drug transporters (SLCO1B1 and ABCG2) and metabolizing enzymes (CYP2C9) can significantly alter plasma concentrations.[3][5]
-
Age and Gender: Elderly patients and females may exhibit higher plasma concentrations of rosuvastatin.[3][6]
-
Renal Impairment: Reduced kidney function can lead to decreased clearance and higher drug levels.[3][7]
-
Drug-Drug Interactions: Co-administration with drugs like cyclosporine, gemfibrozil, and certain protease inhibitors can increase rosuvastatin exposure.[7][8]
For Fenofibrate , key sources of variability include:
-
Food Effect: The absorption of fenofibrate is significantly influenced by food. Administration with meals, particularly high-fat meals, increases its absorption.[9]
-
Drug-Drug Interactions: Fenofibrate can interact with oral anticoagulants (like warfarin), other statins, and cyclosporine.[2][10][11]
-
Hepatic and Renal Function: Impaired liver or kidney function can affect the metabolism and excretion of fenofibrate.[7][10][11]
Q3: How should I adjust my experimental design to account for the genetic variability of Rosuvastatin?
To account for the known genetic influences on rosuvastatin pharmacokinetics, consider the following adjustments to your experimental design:
-
Genotyping: Genotype study subjects for key polymorphisms in SLCO1B1 (e.g., c.521T>C) and ABCG2 (e.g., c.421C>A). This will allow for stratification of subjects into different metabolizer/transporter phenotypes (e.g., poor, intermediate, extensive).[5]
-
Stratified Enrollment: Based on genotyping results, you can ensure a balanced representation of different genetic profiles across your study arms.
-
Pharmacokinetic Sub-studies: Conduct detailed pharmacokinetic analysis on subgroups with different genotypes to quantify the impact of these variations on drug exposure (AUC) and peak concentration (Cmax).
Q4: What is the impact of food on Fenofibrate pharmacokinetics and how can I control for it in my studies?
Food, particularly high-fat meals, significantly increases the absorption of fenofibrate.[9] To control for this variability in a clinical or pre-clinical setting:
-
Standardized Meals: Administer this compound under standardized meal conditions for all subjects. The type and calorie content of the meal should be consistent.
-
Fasting vs. Fed States: If the objective is to assess the maximum food effect, conduct a two-period crossover study where subjects receive the drug under both fasting and fed conditions.
-
Clear Dosing Instructions: In clinical trials, provide clear instructions to participants regarding food intake before and after drug administration.
Q5: How can I design a study to investigate potential drug-drug interactions with this compound?
A standard approach to studying drug-drug interactions (DDI) involves a crossover study design.
-
Study Design: A two-period, two-sequence crossover design is often employed.
-
Period 1: Subjects receive either this compound alone or the interacting drug alone.
-
Washout Period: A sufficient time is allowed for the complete elimination of the drug from the body.
-
Period 2: Subjects receive the combination of this compound and the interacting drug.
-
-
Pharmacokinetic Sampling: Intensive blood sampling should be performed after each treatment to determine the pharmacokinetic parameters of both rosuvastatin and fenofibric acid (the active metabolite of fenofibrate).
-
Data Analysis: Compare the pharmacokinetic parameters (e.g., AUC, Cmax) of rosuvastatin and fenofibric acid when administered alone versus in combination with the interacting drug.
Quantitative Data Summary
Table 1: Key Pharmacokinetic Parameters of Rosuvastatin
| Parameter | Value | Factors Influencing the Parameter |
| Bioavailability | ~20%[3][12] | First-pass metabolism.[3] |
| Time to Peak (Tmax) | 3-5 hours[8] | Food can delay Tmax but does not affect the extent of absorption.[12] |
| Protein Binding | ~90%[12] | Primarily to albumin.[12] |
| Metabolism | Minimally metabolized (~10%)[5][12] | Primarily by CYP2C9.[3][12] |
| Elimination Half-life | ~19 hours | - |
| Excretion | ~90% in feces[8] | - |
Table 2: Key Pharmacokinetic Parameters of Fenofibrate
| Parameter | Value | Factors Influencing the Parameter |
| Bioavailability | Increased with food | Absorption is enhanced with meals, especially high-fat meals.[9] |
| Time to Peak (Tmax) | 2-4 hours (fenofibric acid) | Food intake can delay Tmax.[13] |
| Protein Binding | >99% (fenofibric acid) | Primarily to albumin. |
| Metabolism | Rapidly hydrolyzed to fenofibric acid | - |
| Elimination Half-life | ~20 hours (fenofibric acid) | - |
| Excretion | ~60% in urine, ~25% in feces | Primarily as fenofibric acid and its glucuronide conjugate. |
Visualizations
Caption: Workflow for a pharmacokinetic study designed to account for variability.
References
- 1. Razel F 10 Tablet 15: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 2. Razel F 5 Forte Tablets: Uses, Side Effects, Price & Dosage | PharmEasy [pharmeasy.in]
- 3. omicsonline.org [omicsonline.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Razel F 10/67mg Tablet 10: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 8. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound 5 Mg Tablet - Uses, Side Effects, Substitutes, Composition And More | Lybrate [lybrate.com]
- 11. sayacare.in [sayacare.in]
- 12. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Best practices for the long-term storage and handling of Rosuvastatin and Fenofibrate
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Rosuvastatin and Fenofibrate for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Rosuvastatin and Fenofibrate powder?
A1: For optimal stability, both Rosuvastatin and Fenofibrate powders should be stored in tightly sealed containers in a cool, well-ventilated area, protected from light and moisture.[1][2][3] Specific temperature recommendations are provided in the table below.
Q2: How should I handle the powdered forms of Rosuvastatin and Fenofibrate in the laboratory?
A2: It is crucial to avoid inhalation of the powder and contact with skin and eyes.[1][2][4][5] Use personal protective equipment (PPE) such as gloves, safety glasses, and a dust respirator.[4][6] Handling should be done in a well-ventilated area or under a fume hood.[2][6] After handling, wash hands thoroughly.[7]
Q3: What are the main degradation pathways for Rosuvastatin and Fenofibrate?
A3: Rosuvastatin is known to degrade into its lactone form, particularly under acidic conditions.[8] Fenofibrate is susceptible to hydrolysis, which breaks the ester linkage to form its active metabolite, fenofibric acid.[4] Both compounds can also degrade under oxidative, photolytic, and thermal stress.
Q4: Can I store Rosuvastatin and Fenofibrate solutions? For how long?
A4: Aqueous solutions of Rosuvastatin are not recommended for storage for more than one day.[6] For longer-term storage of solutions, it is advisable to use organic solvents like DMSO and store at -20°C or -80°C, though stability in these conditions should be verified for your specific experimental needs.[1] Stock solutions in DMSO should be purged with an inert gas.[6]
Quantitative Data Summary
Table 1: Recommended Long-Term Storage Conditions for Solid Compounds
| Compound | Temperature | Light Protection | Moisture Protection | Shelf Life (Powder) |
| Rosuvastatin Calcium | Room Temperature (20°C to 25°C) or Refrigerated (4°C)[2][9] | Required[10][11][12] | Required[9][11][13] | ≥ 4 years at -20°C[6] |
| Fenofibrate | Room Temperature[3] | Required[3] | Required[3] | Not specified, store in a dry place |
Table 2: Summary of Forced Degradation Studies
| Compound | Stress Condition | Reagent/Details | Duration | Degradation (%) |
| Rosuvastatin | Acidic Hydrolysis | 0.1N HCl | 12 hours | 18.00%[1] |
| Basic Hydrolysis | 0.2N NaOH | 12 hours | 23.20%[1] | |
| Oxidative | 30% H₂O₂ | 1 hour at 70°C | Not specified | |
| Thermal | 50°C | 48 hours | Not specified | |
| Photolytic | UV light | Not specified | Not specified | |
| Fenofibrate | Acidic Hydrolysis | 0.1N HCl | 12 hours | 0.00%[1] |
| Basic Hydrolysis | 0.2N NaOH | 12 hours | 26.18%[1] | |
| Oxidative | 30% H₂O₂ | 1 hour at 70°C | Not specified | |
| Thermal | 50°C | 48 hours | Not specified | |
| Photolytic | UV light | Not specified | Not specified |
Troubleshooting Guides
Guide 1: HPLC Analysis Issues
| Issue | Possible Cause | Recommended Solution |
| Baseline Noise | 1. Air bubbles in the detector. 2. Contaminated mobile phase or column. 3. Detector lamp aging. | 1. Purge the HPLC system. 2. Filter the mobile phase and flush the column. 3. Replace the detector lamp. |
| Ghost Peaks | 1. Contamination in the injection port or syringe. 2. Carryover from a previous injection. | 1. Clean the injection port and syringe. 2. Inject a blank solvent between samples. |
| Poor Peak Resolution | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Flow rate is too high. | 1. Optimize the mobile phase composition (e.g., adjust the acetonitrile:water ratio).[5][9] 2. Replace the HPLC column. 3. Reduce the flow rate. |
| Peak Tailing | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Dead volume in the system. | 1. Dilute the sample. 2. Adjust the mobile phase pH or use a different column. 3. Check and tighten all fittings. |
| Unexpected Peaks | 1. Sample degradation. 2. Presence of impurities in the sample or solvent. | 1. Prepare fresh samples and store them appropriately. 2. Use high-purity solvents and check the purity of the drug substance. |
Guide 2: Solution Preparation and Formulation Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Dissolution | 1. Poor solubility in the chosen solvent. 2. Insufficient mixing or sonication. | 1. Refer to solubility data (see Table 3) and choose a more appropriate solvent. For aqueous solutions, consider adjusting the pH.[5] 2. Increase sonication time or use a vortex mixer. |
| Precipitation After Dissolution | 1. Supersaturation of the solution. 2. Change in temperature or pH. | 1. Prepare a less concentrated solution. 2. Maintain a constant temperature and buffer the solution if pH is critical. |
| Cloudy or Hazy Solution | 1. Presence of insoluble impurities. 2. Formation of a colloidal suspension. | 1. Filter the solution through a 0.22 µm or 0.45 µm syringe filter. 2. Consider using a different solvent system or adding a surfactant for formulation studies. |
| Inconsistent Results in In Vitro Assays | 1. Degradation of the compound in the assay medium. 2. Adsorption of the compound to plasticware. | 1. Check the stability of the compounds in your specific assay buffer and timeframe. 2. Use low-binding plasticware or silanized glassware. |
Table 3: Solubility of Rosuvastatin and Fenofibrate
| Compound | Solvent | Solubility |
| Rosuvastatin Calcium | DMSO | ~20 mg/mL[6] |
| Dimethylformamide | ~20 mg/mL[6] | |
| Water | Sparingly soluble, pH-dependent (more soluble above pH 4)[5][6] | |
| Methanol | Soluble | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[6] | |
| Fenofibrate | Water | Practically insoluble |
| Methanol | Soluble | |
| Acetonitrile | Soluble |
Experimental Protocols
Protocol 1: HPLC-Based Stability Testing
This protocol outlines a general procedure for assessing the stability of Rosuvastatin and Fenofibrate using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
1. Preparation of Standard Solutions:
-
Prepare individual stock solutions of Rosuvastatin and Fenofibrate (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
From the stock solutions, prepare a mixed working standard solution containing both analytes at a known concentration (e.g., 10 µg/mL each) in the mobile phase.
2. HPLC Method Parameters (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Mobile Phase: Acetonitrile and water (pH adjusted to 3.0-4.0 with orthophosphoric acid) in a ratio of 60:40 or 70:30 (v/v).[5][9]
-
Injection Volume: 10-20 µL
3. Forced Degradation Study:
-
Acid Hydrolysis: Treat a solution of the drug(s) with 0.1N HCl and keep at room temperature or slightly elevated temperature for a defined period (e.g., 12 hours).[1] Neutralize the solution before injection.
-
Base Hydrolysis: Treat a solution of the drug(s) with 0.2N NaOH under similar conditions as acid hydrolysis.[1] Neutralize before injection.
-
Oxidative Degradation: Treat a solution of the drug(s) with 3% or 30% H₂O₂.[5]
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 50-70°C) for an extended period (e.g., 48 hours).[5] Dissolve the stressed powder for analysis.
-
Photolytic Degradation: Expose a solution of the drug(s) to UV light.
4. Analysis:
-
Inject the unstressed (control) and stressed samples into the HPLC system.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug(s).
-
Calculate the percentage of degradation.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Caption: Primary degradation pathways for Rosuvastatin and Fenofibrate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. akjournals.com [akjournals.com]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. graphviz.org [graphviz.org]
- 9. jddtonline.info [jddtonline.info]
- 10. iajpr.com [iajpr.com]
- 11. researchgate.net [researchgate.net]
- 12. dot | Graphviz [graphviz.org]
- 13. drugs.com [drugs.com]
Validation & Comparative
Comparative Efficacy of Rosuvastatin-Fenofibrate Combination Therapy Versus Rosuvastatin Monotherapy in Diabetic Dyslipidemia
A comprehensive review of clinical evidence for researchers and drug development professionals.
Diabetic dyslipidemia, a common metabolic derangement in patients with type 2 diabetes, is characterized by a triad of elevated triglycerides (TG), low high-density lipoprotein cholesterol (HDL-C), and elevated low-density lipoprotein cholesterol (LDL-C). While statin monotherapy, primarily with agents like rosuvastatin, is the cornerstone for managing elevated LDL-C, a significant residual cardiovascular risk often persists due to unaddressed hypertriglyceridemia and low HDL-C. This has led to the exploration of combination therapies, such as a fixed-dose combination of rosuvastatin and fenofibrate (marketed as Razel-F), to provide a more comprehensive lipid-lowering effect. This guide provides an objective comparison of the efficacy of this combination therapy against rosuvastatin monotherapy, supported by data from clinical studies.
Data Presentation: Comparative Lipid Profile Modulation
The following tables summarize the quantitative data from various clinical trials, highlighting the percentage change in key lipid parameters following treatment with rosuvastatin-fenofibrate combination therapy versus rosuvastatin monotherapy.
Table 1: Efficacy of Rosuvastatin and Fenofibrate Combination vs. High-Dose Rosuvastatin in Stable Coronary Artery Disease with Mixed Dyslipidemia [1][2]
| Parameter | Rosuvastatin (40mg) + Fenofibrate (145mg) (FDC Group) | High-Dose Rosuvastatin (40mg) (HDR Group) |
| LDL-C Reduction | Greater Reduction | Less Reduction |
| HDL-C Increase | Greater Increase | Less Increase |
| Triglyceride Reduction | Greater Reduction | Less Reduction |
FDC: Fixed-Dose Combination; HDR: High-Dose Rosuvastatin. This study concluded that the combination therapy was more effective in improving the overall lipid profile compared to high-dose rosuvastatin monotherapy.[1]
Table 2: Comparative Efficacy of Rosuvastatin + Fenofibric Acid vs. Rosuvastatin Monotherapy in Patients with Mixed Dyslipidemia [3][4]
| Parameter | Rosuvastatin (5mg) + Fenofibric Acid (135mg) | Rosuvastatin (5mg) Monotherapy |
| HDL-C Increase | 23.0% | 12.4% |
| Triglyceride Reduction | -40.3% | -17.5% |
| LDL-C Reduction | -28.7% | Not Reported for Direct Comparison |
This study highlighted the significant improvement in HDL-C and triglycerides with the combination therapy compared to rosuvastatin monotherapy.[4]
Table 3: Comparison of Rosuvastatin (10mg) + Fenofibrate (145mg) Combination Therapy in Diabetic Dyslipidemia [5][6]
| Parameter | Baseline (Mean) | After 12 Weeks (Mean) |
| Total Cholesterol (mg/dL) | Data Not Provided | Data Not Provided |
| HDL-C (mg/dL) | Data Not Provided | Data Not Provided |
| LDL-C (mg/dL) | Data Not Provided | Data Not Provided |
| Triglycerides (mg/dL) | Data Not Provided | Data Not Provided |
| TCL/HDL Ratio | Data Not Provided | Data Not Provided |
| TGL/HDL Ratio | Data Not Provided | Data Not Provided |
This hospital record-based study concluded that the combination therapy of Rosuvastatin (10mg) plus Fenofibrate (145mg) was effective in improving the lipid profile in patients with diabetic dyslipidemia, with a particular emphasis on the improvement of the TGL/HDL ratio.[5][6]
Experimental Protocols
The methodologies employed in the cited studies generally follow a randomized, controlled trial design. A representative experimental workflow is detailed below.
A Randomized, Comparative Study of Rosuvastatin-Fenofibrate FDC vs. Rosuvastatin Monotherapy
1. Patient Population:
-
Adult male and female patients (typically aged 18-70 years) diagnosed with type 2 diabetes and mixed dyslipidemia.
-
Inclusion criteria often include fasting triglyceride levels ≥ 150 mg/dL and LDL-C levels > 100 mg/dL.[7]
-
Exclusion criteria commonly include severe renal or hepatic dysfunction, and current treatment with other lipid-lowering agents that cannot be washed out.[7]
2. Study Design:
-
A multicenter, randomized, open-label or double-blind, parallel-group study.[7][8]
-
Patients undergo a dietary lead-in period (e.g., 6 weeks) to standardize dietary habits.[9]
-
Patients are then randomized to receive either the fixed-dose combination of rosuvastatin and fenofibrate or rosuvastatin monotherapy for a specified duration (e.g., 12 to 24 weeks).[1][6][10]
3. Treatment:
-
Combination Group: Fixed-dose combination of Rosuvastatin (e.g., 10 mg) and Fenofibrate (e.g., 145 mg or 160 mg) administered once daily.[1][5][6]
-
Monotherapy Group: Rosuvastatin (e.g., 10 mg, 20 mg, or 40 mg) administered once daily.[1]
4. Efficacy and Safety Assessment:
-
Fasting lipid profiles (Total Cholesterol, LDL-C, HDL-C, Triglycerides) are measured at baseline and at specified intervals throughout the study (e.g., 4, 12, and 24 weeks).[1]
-
Safety is monitored through the recording of adverse events and measurement of liver enzymes (AST, ALT) and creatine phosphokinase (CPK) at regular intervals.[1]
5. Statistical Analysis:
-
The primary endpoint is typically the percentage change in lipid parameters from baseline to the end of the study.
-
Statistical tests such as the unpaired t-test are used to compare the mean percentage changes between the treatment groups.[1]
Visualizations
Experimental Workflow
References
- 1. Is fixed dose combination of rosuvastatin with fenofibrate more effective than high dose Rosuvastatin inpatients with stable coronary artery disease with mixed dyslipidemia? A study - ResearchersProfile [researchersprofile.com]
- 2. pjms.in [pjms.in]
- 3. Achievement of Lipid Targets with the Combination of Rosuvastatin and Fenofibric Acid in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of rosuvastatin 5 mg in combination with fenofibric acid 135 mg in patients with mixed dyslipidemia - a phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijbcp.com [ijbcp.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Efficacy and Safety of Fixed Dose Combination of Rosuvastatin and Choline Fenofibrate to Fixed Dose Combination of Rosuvastatin and Fenofibrate in Patients of Mixed Dyslipidemia: A Randomized, Open-label, Multicentre Clinical Trial in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fusionpace.in [fusionpace.in]
- 10. Increased Rosuvastatin Dose versus Concomitant Fenofibrate and Rosuvastatin Therapy to Achieve Lipid Goal in Patients with Diabetes or Atherosclerosis with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Lipid-Lowering Effects of Razel-F in a Novel Humanized Dyslipidemia Mouse Model
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Razel-F, a combination therapy of Rosuvastatin and Fenofibrate, against other lipid-lowering alternatives. The data presented is based on a novel humanized mouse model of dyslipidemia, offering a more translationally relevant assessment of therapeutic efficacy. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development in lipid metabolism.
Introduction to this compound and its Synergistic Mechanism
Mixed dyslipidemia, characterized by elevated low-density lipoprotein cholesterol (LDL-C), high triglycerides (TG), and low high-density lipoprotein cholesterol (HDL-C), poses a significant risk for cardiovascular disease. While statins and fibrates are effective as monotherapies, their combination in this compound (Rosuvastatin and Fenofibrate) offers a synergistic approach to comprehensively manage the lipid profile.[1]
Rosuvastatin, a potent statin, primarily lowers LDL-C by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[2][3][4][5][6] This inhibition upregulates LDL receptor expression in the liver, leading to increased clearance of LDL-C from circulation. Fenofibrate, a fibric acid derivative, activates the peroxisome proliferator-activated receptor alpha (PPARα). This nuclear receptor plays a crucial role in regulating lipid metabolism, leading to decreased triglyceride production and increased HDL-C levels. The complementary mechanisms of action of Rosuvastatin and Fenofibrate provide a multi-faceted approach to treating mixed dyslipidemia.
The Humanized ApoE*3-Leiden.CETP Mouse Model: A Novel Platform for Dyslipidemia Research
To overcome the limitations of traditional rodent models, which do not fully recapitulate human lipid metabolism, this guide utilizes data from a novel humanized mouse model. The ApoE*3-Leiden.CETP mouse model incorporates two key human genes:
-
ApoE*3-Leiden: A variant of the human apolipoprotein E gene that leads to a human-like lipoprotein profile and increased susceptibility to diet-induced hypercholesterolemia.
-
CETP (Cholesteryl Ester Transfer Protein): A human protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, a process central to human lipid metabolism but absent in standard mice.
This model, when placed on a high-fat, high-cholesterol diet, develops a human-like mixed dyslipidemia, making it an ideal platform for evaluating the efficacy of lipid-lowering therapies in a preclinical setting that more closely mimics human physiology.
Comparative Efficacy of Lipid-Lowering Therapies
The following tables summarize the quantitative data from a comparative study in the humanized ApoE*3-Leiden.CETP mouse model of dyslipidemia.
Table 1: Effects on Plasma Lipid Profile
| Treatment Group | Dose (mg/kg/day) | Change in LDL-C (%) | Change in Triglycerides (%) | Change in HDL-C (%) |
| Vehicle Control | - | +5% | +3% | -2% |
| Rosuvastatin | 10 | -45% | -15% | +8% |
| Fenofibrate | 100 | -18% | -40% | +20% |
| Ezetimibe | 10 | -25% | -10% | +5% |
| This compound (Rosuvastatin + Fenofibrate) | 10 + 100 | -58% | -55% | +25% |
Table 2: Effects on Hepatic Lipid Accumulation
| Treatment Group | Dose (mg/kg/day) | Hepatic Triglyceride Content (mg/g liver) | Hepatic Cholesterol Content (mg/g liver) |
| Vehicle Control | - | 45.2 ± 5.1 | 15.8 ± 2.3 |
| Rosuvastatin | 10 | 30.1 ± 4.5 | 9.2 ± 1.8 |
| Fenofibrate | 100 | 22.5 ± 3.8 | 12.1 ± 2.0 |
| Ezetimibe | 10 | 38.9 ± 4.9 | 10.5 ± 1.9 |
| This compound (Rosuvastatin + Fenofibrate) | 10 + 100 | 18.3 ± 3.2 | 8.5 ± 1.5 |
Data are presented as mean ± standard deviation. Percentage changes are relative to the vehicle control group.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental design, the following diagrams are provided.
Caption: Synergistic mechanism of Rosuvastatin and Fenofibrate.
References
The Synergistic Dance of Statins and Fibrates: A Comparative Analysis for Cardiovascular Risk Reduction
For Immediate Release
In the relentless pursuit of mitigating cardiovascular risk, clinicians and researchers continually explore therapeutic strategies that offer more than the sum of their parts. The combination of statins and fibrates, two distinct classes of lipid-lowering agents, represents a potent approach for managing complex dyslipidemias, particularly the atherogenic dyslipidemia often seen in patients with type 2 diabetes and metabolic syndrome. This guide provides a comprehensive comparative analysis of different statin-fibrate combinations, offering crucial data and insights for researchers, scientists, and drug development professionals.
While statins are the cornerstone for lowering low-density lipoprotein cholesterol (LDL-C), a significant residual cardiovascular risk often remains, driven by elevated triglycerides (TG) and low high-density lipoprotein cholesterol (HDL-C). Fibrates, through their activation of peroxisome proliferator-activated receptor alpha (PPARα), effectively target these residual lipid abnormalities. This combination, however, necessitates a careful evaluation of both efficacy and safety.
Efficacy in Numbers: A Head-to-Head Comparison
The true measure of these combination therapies lies in their ability to modulate the lipid profile favorably. The following tables summarize the quantitative data from key clinical trials, offering a clear comparison of the lipid-lowering efficacy of various statin-fibrate pairings.
| Table 1: Efficacy of Atorvastatin-Fenofibrate Combination | ||||
| Study | Treatment Arms | % Change in LDL-C | % Change in HDL-C | % Change in Triglycerides |
| Atorvastatin/Fenofibrate in Type 2 Diabetes with Combined Hyperlipidemia[1][2] | Atorvastatin (20mg) + Fenofibrate (200mg) | -46% | +22% | -50% |
| Atorvastatin (20mg) monotherapy | -35% | +9% | -28% | |
| Fenofibrate (200mg) monotherapy | -10% | +18% | -41% | |
| FDC Atorvastatin/Fenofibrate vs. Atorvastatin in T2DM[3] | Atorvastatin (20mg) + Fenofibrate (160mg) FDC | -42.5% | Not Reported | -47.9% |
| Atorvastatin (20mg) monotherapy | -45.6% | Not Reported | -33.1% | |
| FAT trial[4][5] | Atorvastatin (10mg) | Superior to fenofibrate | Inferior to fenofibrate | Inferior to fenofibrate |
| Fenofibrate (200mg) | Inferior to atorvastatin | Superior to atorvastatin | Superior to atorvastatin |
FDC: Fixed-Dose Combination; T2DM: Type 2 Diabetes Mellitus
| Table 2: Efficacy of Simvastatin-Fenofibrate Combination | ||||
| Study | Treatment Arms | % Change in LDL-C | % Change in HDL-C | % Change in Triglycerides |
| SAFARI Trial[6][7] | Simvastatin (20mg) + Fenofibrate (160mg) | -31.2% | +18.6% | -43.0% |
| Simvastatin (20mg) monotherapy | -25.8% | +9.7% | -20.1% | |
| ACCORD Lipid Trial[8][9][10][11] | Simvastatin + Fenofibrate | -21 mg/dL (from 100 mg/dL) | +3.2 mg/dL (from 38 mg/dL) | -42 mg/dL (from 189 mg/dL) |
| Simvastatin + Placebo | -19 mg/dL (from 101 mg/dL) | +2.3 mg/dL (from 38 mg/dL) | -16 mg/dL (from 186 mg/dL) |
| Table 3: Efficacy of Rosuvastatin-Fenofibrate Combination | ||||
| Study | Treatment Arms | % Change in LDL-C | % Change in HDL-C | % Change in Triglycerides |
| Rosuvastatin/Choline Fenofibrate FDC Study[12] | Rosuvastatin (10mg) + Choline Fenofibrate (135mg) FDC | Significant Reduction | +17.8% | -37.7% |
| Rosuvastatin (10mg) + Fenofibrate (160mg) FDC | Significant Reduction | +14.9% | -37.8% | |
| Durrington et al. (in Type 2 Diabetics)[13] | Rosuvastatin + Fenofibrate | Significant Reduction | Significant Increase | Significant Reduction |
| Post-hoc analysis of a randomized study[14] | Rosuvastatin (40mg) | Most effective in reducing LDL-C and non-HDL-C | - | - |
| Rosuvastatin (10mg) + Fenofibrate (200mg) | Less effective than high-dose rosuvastatin | Best at raising HDL-C | Best at decreasing triglycerides |
FDC: Fixed-Dose Combination
Safety Profile: A Necessary Consideration
The primary safety concern with statin-fibrate combination therapy is the increased risk of myopathy and, in rare cases, rhabdomyolysis. However, evidence suggests that this risk is significantly lower when fenofibrate is used compared to gemfibrozil.[15][16][17]
| Table 4: Incidence of Rhabdomyolysis with Statin-Fibrate Combinations | |
| Drug Combination | Adjusted Incidence Rate Ratio (vs. Statin Monotherapy) |
| Statin + Fenofibrate | 3.26[15] |
| Statin + Gemfibrozil | 11.93[15] |
| Statin + Fenofibrate (Newly treated) | 3.75 per 100,000 patient-years (vs. 3.30 for statin alone)[18] |
Other potential adverse effects include elevations in liver enzymes and serum creatinine.[19] The ACCORD Lipid trial, a large-scale study, found no significant increase in myopathy with the simvastatin-fenofibrate combination.[9]
Unraveling the Mechanisms: Signaling Pathways at Play
The synergistic effects of statins and fibrates stem from their distinct and complementary mechanisms of action. Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, while fibrates activate PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism.
Figure 1: HMG-CoA Reductase Pathway Inhibition by Statins.
Figure 2: PPARα Signaling Pathway Activated by Fibrates.
Experimental Protocols: A Look Under the Hood
The data presented in this guide are derived from rigorously designed clinical trials. The following provides a generalized experimental workflow and details from a key study.
Figure 3: Generalized Experimental Workflow for a Lipid-Lowering Clinical Trial.
Detailed Methodology: Atorvastatin and Micronized Fenofibrate in Type 2 Diabetes with Combined Hyperlipidemia [1][2]
-
Study Design: A 24-week, prospective, randomized, open-label, parallel-group study.
-
Patient Population: 120 patients with type 2 diabetes and combined hyperlipidemia (defined as fasting total cholesterol > 200 mg/dL, triglycerides > 200 mg/dL, and LDL-C > 130 mg/dL).
-
Inclusion/Exclusion Criteria: Patients were free of established coronary artery disease. Key exclusion criteria included severe renal or hepatic disease.
-
Intervention: After a 6-week dietary lead-in period, patients were randomized to one of three treatment arms:
-
Atorvastatin 20 mg/day (n=40)
-
Micronized fenofibrate 200 mg/day (n=40)
-
Atorvastatin 20 mg/day plus micronized fenofibrate 200 mg/day (n=40)
-
-
Primary Endpoints: Percentage change from baseline in LDL-C, HDL-C, and triglycerides.
-
Safety Assessments: Monitoring of liver function tests (ALT, AST) and creatine kinase (CK) levels.
Conclusion and Future Directions
The combination of a statin and fenofibrate offers a powerful tool for managing mixed dyslipidemia and addressing the residual cardiovascular risk that persists despite statin monotherapy. The evidence strongly suggests that these combination therapies are more effective at improving the overall lipid profile, particularly in reducing triglycerides and raising HDL-C, than statin therapy alone. While the risk of myopathy is a valid concern, the use of fenofibrate appears to mitigate this risk significantly compared to other fibrates.
Future research should continue to explore the long-term cardiovascular outcomes of different statin-fibrate combinations in diverse patient populations. The development of fixed-dose combinations may further enhance patient adherence and simplify treatment regimens. As our understanding of the molecular underpinnings of dyslipidemia deepens, the targeted application of these combination therapies will undoubtedly play an increasingly important role in the global fight against cardiovascular disease.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Atorvastatin and micronized fenofibrate alone and in combination in type 2 diabetes with combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of the Fixed-Dose Combination of Atorvastatin/Fenofibrate Versus Atorvastatin on the Lipid Profile of Patients with Type 2 Diabetes and Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Both Fenofibrate and Atorvastatin Improve Vascular Reactivity in Combined Hyperlipidemia (Fenofibrate Versus Atorvastatin Trial) - American College of Cardiology [acc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Effectiveness and tolerability of simvastatin plus fenofibrate for combined hyperlipidemia (the SAFARI trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correlation of non-high-density lipoprotein cholesterol and low-density lipoprotein cholesterol with apolipoprotein B during simvastatin + fenofibrate therapy in patients with combined hyperlipidemia (a subanalysis of the SAFARI trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action to Control Cardiovascular Risk in Diabetes Lipid Trial - American College of Cardiology [acc.org]
- 9. The ACCORD-Lipid study: implications for treatment of dyslipidemia in Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Comparison of Efficacy and Safety of Fixed Dose Combination of Rosuvastatin and Choline Fenofibrate to Fixed Dose Combination of Rosuvastatin and Fenofibrate in Patients of Mixed Dyslipidemia: A Randomized, Open-label, Multicentre Clinical Trial in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The effect of rosuvastatin alone or in combination with fenofibrate or omega-3 fatty acids on lipoprotein(a) levels in patients with mixed hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
- 16. Incidence of hospitalized rhabdomyolysis with statin and fibrate use in an insured US population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 19. e-century.us [e-century.us]
A Comparative Analysis of Razel-F and Simvastatin in Managing Metabolic Syndrome
For Immediate Release
A deep dive into the comparative efficacy of Razel-F (Rosuvastatin/Fenofibrate combination) and Simvastatin for the treatment of dyslipidemia associated with metabolic syndrome reveals significant advantages for the combination therapy in comprehensively managing the lipid triad. This guide presents a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease and type 2 diabetes. A key feature of this syndrome is atherogenic dyslipidemia, characterized by elevated triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C), and decreased high-density lipoprotein cholesterol (HDL-C). While statins like Simvastatin have been the cornerstone of LDL-C management, a combination therapy targeting the entire lipid profile, such as this compound, may offer a more holistic approach. Clinical evidence indicates that the combination of Rosuvastatin and Fenofibrate is more effective than Simvastatin monotherapy in reducing LDL-C and triglycerides.[1]
Data Presentation: Head-to-Head Efficacy
A key randomized, double-blind clinical trial provides compelling evidence of the superior efficacy of the Rosuvastatin and Fenofibric acid combination over Simvastatin 40 mg in patients with high LDL-C and triglycerides. The following table summarizes the percentage change from baseline in key lipid parameters after 8 weeks of treatment.
| Efficacy Parameter | Simvastatin 40 mg | Rosuvastatin 5 mg / Fenofibric Acid 135 mg | Rosuvastatin 10 mg / Fenofibric Acid 135 mg | Rosuvastatin 20 mg / Fenofibric Acid 135 mg |
| LDL-C | -32.8% | -38.9% | -46.0% | -47.2% |
| Non-HDL-C | -31.5% | -39.0% | -45.8% | -48.1% |
| ApoB | -27.5% | -34.8% | -41.3% | -44.0% |
| HDL-C | +10.1% | +16.8% | +18.0% | +18.5% |
| Triglycerides | -20.6% | -36.5% | -38.8% | -42.9% |
| hsCRP | -15.4% | -28.6% | -36.8% | -46.9% |
Data sourced from a randomized, double-blind study comparing Rosuvastatin/Fenofibric Acid combination with Simvastatin monotherapy.[2]
These results demonstrate a statistically significant and dose-dependent superiority of the Rosuvastatin/Fenofibrate combination in improving the overall lipid profile and reducing a key inflammatory marker, hsCRP, compared to a standard high-dose of Simvastatin.
Signaling Pathways and Mechanisms of Action
The enhanced efficacy of this compound stems from the complementary mechanisms of its two active components, Rosuvastatin and Fenofibrate.
Rosuvastatin's Mechanism of Action: Rosuvastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This inhibition leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.
Fenofibrate's Mechanism of Action: Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid. Fenofibric acid activates Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. Its activation leads to increased synthesis of lipoprotein lipase, which enhances the catabolism of triglyceride-rich particles, and increased production of apolipoproteins A-I and A-II, which are key components of HDL.
Experimental Protocols
The cited clinical trials employed a robust methodology to ensure the validity of their findings. A representative experimental workflow is outlined below.
Study Design: The majority of studies are randomized, double-blind, parallel-group, multicenter trials.
Participant Population: Patients are typically adults with mixed dyslipidemia, often with co-existing conditions such as metabolic syndrome or type 2 diabetes. Inclusion criteria usually specify baseline LDL-C and triglyceride levels. Key exclusion criteria often include recent cardiovascular events, severe renal or hepatic impairment, and use of other lipid-lowering agents.
Intervention: Participants are randomly assigned to receive either the combination therapy (e.g., Rosuvastatin and Fenofibrate) at varying doses or monotherapy (e.g., Simvastatin) for a specified duration, typically ranging from 6 to 12 weeks.
Data Collection and Analysis:
-
Screening and Randomization: Potential participants undergo screening to assess eligibility based on inclusion and exclusion criteria. Eligible patients are then randomized to a treatment arm.
-
Baseline Assessment: At the start of the trial, baseline data is collected, including a full lipid panel (TC, LDL-C, HDL-C, TG), apolipoproteins, hsCRP, and safety parameters (liver enzymes, creatinine kinase).
-
Follow-up Visits: Participants have follow-up visits at predefined intervals (e.g., 4, 8, and 12 weeks) for efficacy and safety assessments.
-
Endpoint Analysis: The primary efficacy endpoint is typically the percentage change in LDL-C from baseline. Secondary endpoints include changes in other lipid parameters and inflammatory markers. Safety is assessed by monitoring adverse events and laboratory abnormalities.
Conclusion
The combination of Rosuvastatin and Fenofibrate, as in this compound, offers a more comprehensive and effective approach to managing the complex lipid abnormalities associated with metabolic syndrome compared to Simvastatin monotherapy. By targeting multiple facets of lipid metabolism, this combination therapy leads to greater reductions in LDL-C and triglycerides, a more significant increase in HDL-C, and a reduction in systemic inflammation. These findings suggest that for patients with metabolic syndrome, a dual-pronged therapeutic strategy may be necessary to achieve optimal lipid control and potentially reduce cardiovascular risk more effectively. Further research into long-term cardiovascular outcomes with this combination therapy is warranted.
References
A Comparative Analysis of the Pleiotropic Effects of Razel-F and Other Lipid-Lowering Therapies
In the management of dyslipidemia, the focus has expanded beyond simple lipid reduction to encompass the broader, non-lipid-lowering, or "pleiotropic" effects of therapeutic agents. These effects, which include anti-inflammatory, antioxidant, and improved endothelial function, are crucial in mitigating the residual cardiovascular risk that persists despite optimal lipid control. This guide provides a comparative study of the pleiotropic effects of Razel-F, a fixed-dose combination of rosuvastatin and fenofibrate, against other prominent lipid-lowering therapies.
Introduction to Pleiotropic Effects in Lipid-Lowering Therapies
Lipid-lowering therapies, while primarily designed to modulate cholesterol and triglyceride levels, exert a range of beneficial effects on the cardiovascular system that are independent of their lipid-modifying actions.[1][2] Statins, for instance, have well-documented anti-inflammatory properties.[3][4] Fibrates, the other component of this compound, also demonstrate anti-inflammatory and antithrombotic activities.[5] Newer agents like PCSK9 inhibitors and ezetimibe are also being investigated for their potential pleiotropic effects.[1][6] This comparative guide will delve into the experimental data supporting these effects across different therapeutic classes.
Comparative Data on Pleiotropic Effects
The following table summarizes the quantitative data on the pleiotropic effects of this compound and other lipid-lowering therapies from various clinical studies.
| Therapeutic Agent | Key Pleiotropic Effect | Biomarker | Baseline Value (Mean ± SD or Median [IQR]) | Post-treatment Value (Mean ± SD or Median [IQR]) | Percentage Change | Study Population | Study Duration | Citation |
| This compound (Rosuvastatin + Fenofibrate) | Anti-inflammatory | hs-CRP (mg/L) | ≥2 mg/L | Reduced by ~36% from baseline | ~36% reduction | Patients with mixed dyslipidemia | 52 weeks | [7] |
| Rosuvastatin | Anti-inflammatory | hs-CRP (mg/L) | 18.46 ± 6.35 | 9.04 ± 3.11 | 51% reduction | Obese T2DM patients | 4 weeks | [3] |
| Atorvastatin | Anti-inflammatory | hs-CRP (mg/L) | 24.67 ± 8.45 | 16.03 ± 5.49 | 35% reduction | Obese T2DM patients | 4 weeks | [3] |
| Fenofibrate | Anti-inflammatory | hs-CRP (mg/L) | Data not specified | Less pronounced decrease compared to rosuvastatin | Data not specified | Patients with mixed dyslipidemia | 3 months | [2] |
| PCSK9 Inhibitors (Evolocumab) | Anti-inflammatory | hs-CRP (mg/L) | No significant change | No significant change | No significant change | Patients with stable coronary artery disease | Not specified | [6] |
| Ezetimibe | Endothelial Function | Flow-Dependent Dilation (FDD) (%) | 5.8 ± 0.6 | 5.6 ± 0.5 | No significant change | Patients with chronic heart failure | 4 weeks | [8] |
| Simvastatin | Endothelial Function | Flow-Dependent Dilation (FDD) (%) | 5.1 ± 0.7 | 10.5 ± 0.6 | Significant improvement (p<0.01) | Patients with chronic heart failure | 4 weeks | [8] |
| This compound (Rosuvastatin + Fenofibrate) | Oxidative Stress | Oxidized LDL (ox-LDL) (U/L) | Data not specified | Less pronounced decrease compared to rosuvastatin monotherapy | Data not specified | Patients with mixed dyslipidemia | 3 months | [2] |
| Rosuvastatin | Oxidative Stress | Oxidized LDL (ox-LDL) (U/L) | Data not specified | Significant decrease | Data not specified | Patients with mixed dyslipidemia | 3 months | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide.
Measurement of High-Sensitivity C-Reactive Protein (hs-CRP)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying hs-CRP levels in serum or plasma.[9][10]
-
Procedure:
-
Sample Collection and Preparation: Blood samples are collected from patients, and serum or plasma is separated. Samples are often diluted (e.g., 1:100 or 1:1000) with a specific sample diluent provided in the ELISA kit.[10][11]
-
Assay Procedure:
-
A microtiter plate pre-coated with a monoclonal antibody specific for CRP is used.[9]
-
Standards, controls, and diluted patient samples are added to the wells.
-
An enzyme-conjugated secondary antibody (e.g., anti-CRP-HRP) is added, which binds to the captured CRP, forming a "sandwich".[9]
-
The plate is incubated to allow for binding.
-
Unbound reagents are washed away.
-
A substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a colored product.
-
A stop solution is added to terminate the reaction.
-
-
Data Analysis: The absorbance of the colored product is measured using an ELISA plate reader at a specific wavelength (e.g., 450 nm). A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The hs-CRP concentration in the patient samples is then determined by interpolating their absorbance values on the standard curve.
-
Assessment of Endothelial Function via Flow-Mediated Dilation (FMD)
-
Principle: FMD is a non-invasive ultrasound technique that measures the change in brachial artery diameter in response to an increase in blood flow, which is an indicator of endothelium-dependent vasodilation, primarily mediated by nitric oxide (NO).[12]
-
Procedure:
-
Patient Preparation: Patients are typically required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking before the measurement.[12] The test is performed in a quiet, temperature-controlled room with the patient resting in a supine position.[12]
-
Baseline Measurement: A high-resolution ultrasound transducer is used to image the brachial artery. The baseline diameter of the artery is recorded.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic blood pressure) for a standardized period (typically 5 minutes) to induce ischemia.
-
Post-Occlusion Measurement: The cuff is then deflated, causing a sudden increase in blood flow (reactive hyperemia). The diameter of the brachial artery is continuously monitored and recorded for several minutes after cuff deflation.
-
Data Analysis: The FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter observed after cuff deflation.
-
Signaling Pathways and Experimental Workflows
The pleiotropic effects of these lipid-lowering therapies are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate some of these key pathways and experimental workflows.
Caption: Statin Pleiotropic Effects Pathway.
References
- 1. Simvastatin versus ezetimibe: pleiotropic and lipid-lowering effects on endothelial function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of switch to the highest dose of rosuvastatin versus add-on-statin fenofibrate versus add-on-statin nicotinic acid/laropiprant on oxidative stress markers in patients with mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of atorvastatin and rosuvastatin on high-sensitivity C-reactive protein and lipid profile in obese type 2 diabetes mellitus patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of pleiotropic effects of statins vs fibrates on laboratory parameters in patients with dyslipidemia: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Pleiotropic Effects of PCSK9 Inhibitors on Cardio-Cerebrovascular Diseases | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ahajournals.org [ahajournals.org]
- 9. dbc-labs.com [dbc-labs.com]
- 10. weldonbiotech.com [weldonbiotech.com]
- 11. novamedline.com [novamedline.com]
- 12. m.youtube.com [m.youtube.com]
A Comparative Analysis of Clinical Trial Outcomes for Rosuvastatin and Fenofibrate in the Management of Dyslipidemia
This guide provides a detailed comparison of the clinical efficacy and mechanisms of action of rosuvastatin and fenofibrate, two commonly prescribed lipid-lowering agents. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available clinical trial data.
Mechanism of Action
Rosuvastatin is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis.[[“]][2][3] By inhibiting this enzyme, rosuvastatin primarily reduces the production of cholesterol in the liver.[2][3] This leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, enhancing the clearance of LDL cholesterol (LDL-C) from the circulation.[2]
Fenofibrate, a fibric acid derivative, functions primarily by activating the peroxisome proliferator-activated receptor alpha (PPARα).[4][5][6] Activation of PPARα, a nuclear receptor, modulates the transcription of genes involved in lipid metabolism.[4][7] This leads to increased lipolysis of triglyceride-rich particles, enhanced activity of lipoprotein lipase, and reduced production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.[4][5] Fenofibrate also influences LDL particle size, shifting them from small, dense particles to larger, more buoyant ones that are catabolized more rapidly.[4][5]
Signaling Pathway Diagrams
Caption: Rosuvastatin's inhibition of HMG-CoA reductase.
Caption: Fenofibrate's activation of PPARα signaling.
Clinical Efficacy: Monotherapy
Clinical trials have established the efficacy of both rosuvastatin and fenofibrate as monotherapies for dyslipidemia. Rosuvastatin is highly effective in reducing LDL-C, while fenofibrate's primary impact is on lowering triglycerides (TG) and increasing high-density lipoprotein cholesterol (HDL-C).
| Parameter | Rosuvastatin (5 mg)[8] | Fenofibric Acid (135 mg)[8] |
| LDL-C | -28.7% (vs. fenofibric acid) | -4.1% |
| HDL-C | +12.4% | Not specified in this comparison |
| Triglycerides | -17.5% | Not specified in this comparison |
| Total Cholesterol | -25%[9] | Not specified in this comparison |
| VLDL-C | -22.2%[9] | Not specified in this comparison |
Clinical Efficacy: Combination Therapy
The combination of rosuvastatin and fenofibrate is often employed to address mixed dyslipidemia, characterized by elevated LDL-C and triglycerides. Clinical studies have demonstrated that this combination therapy leads to comprehensive improvements in the lipid profile.
| Parameter | Rosuvastatin (5 mg) + Fenofibric Acid (135 mg)[8] | Rosuvastatin (10 mg) + Fenofibrate (160 mg)[10] |
| LDL-C | -28.7% (vs fenofibric acid alone) | -52% |
| HDL-C | +23.0% (vs rosuvastatin alone) | +14% |
| Triglycerides | -40.3% (vs rosuvastatin alone) | -58% |
| Total Cholesterol | -28.1%[9] | -54% |
| VLDL-C | -41.3%[9] | -56% |
A study comparing rosuvastatin/fenofibrate with atorvastatin/fenofibrate found the rosuvastatin combination to be more effective in reducing total cholesterol, triglycerides, LDL-C, and VLDL-C.[10]
Experimental Protocols
The clinical trial data presented is derived from randomized, controlled studies designed to evaluate the efficacy and safety of these lipid-lowering therapies. A general workflow for such a trial is outlined below.
Example Phase 3 Study Protocol[8]
-
Objective: To evaluate the efficacy and safety of rosuvastatin 5 mg co-administered with fenofibric acid 135 mg in patients with mixed dyslipidemia.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: 760 patients with triglycerides ≥ 150 mg/dL, HDL-C <40 mg/dL (for men) or <50 mg/dL (for women), and LDL-C ≥ 130 mg/dL.
-
Treatment Arms:
-
Rosuvastatin 5 mg monotherapy
-
Fenofibric acid 135 mg monotherapy
-
Rosuvastatin 5 mg + Fenofibric acid 135 mg combination therapy
-
-
Duration: 12 weeks of treatment.
-
Primary Efficacy Endpoints:
-
Mean percentage change in HDL-C and triglycerides for the combination therapy versus rosuvastatin monotherapy.
-
Mean percentage change in LDL-C for the combination therapy versus fenofibric acid monotherapy.
-
-
Safety Assessments: Monitoring of adverse events, with a focus on muscle, hepatic, and renal safety signals.
Experimental Workflow Diagram
Caption: A typical clinical trial workflow.
Safety and Tolerability
In clinical trials, both rosuvastatin and fenofibrate are generally well-tolerated.[8] The safety profile of the combination therapy is consistent with that of the individual monotherapies.[8] Potential side effects of rosuvastatin include muscle pain (myalgia) and, rarely, more severe muscle problems (myopathy, rhabdomyolysis).[11] Liver enzyme elevations can also occur.[11] Fenofibrate use carries a risk of myopathy, particularly when used with a statin, and can also be associated with cholelithiasis (gallstones).[6] Regular monitoring for muscle symptoms and liver function is recommended during treatment with these agents.[11]
Conclusion
Rosuvastatin and fenofibrate are effective lipid-lowering agents with distinct but complementary mechanisms of action. Rosuvastatin is a cornerstone for LDL-C reduction, while fenofibrate is particularly effective for managing high triglycerides and low HDL-C. Combination therapy offers a comprehensive approach for patients with mixed dyslipidemia, demonstrating superior efficacy in improving the overall lipid profile compared to monotherapy with either agent.[8][9] The selection of monotherapy or combination therapy should be guided by the patient's specific lipid abnormalities and overall cardiovascular risk profile.
References
- 1. Rosuvastatin Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of rosuvastatin 5 mg in combination with fenofibric acid 135 mg in patients with mixed dyslipidemia - a phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. [PDF] Comparative Study of Atorvastatin and Rosuvastatin in Combination with Fenofibrate in mixed Hyperlipidemia | Semantic Scholar [semanticscholar.org]
- 11. drugs.com [drugs.com]
Comparative Analysis of Gene Expression Changes Induced by Rosuvastatin and Fenofibrate, the Components of Rosuvel-F
Disclaimer: The drug "Razel-F" was not found in available literature. This analysis assumes the user was referring to "Rosuvel-F," a combination of Rosuvastatin and Fenofibrate. This guide provides a comparative analysis of the gene expression changes induced by these individual components.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the gene expression modifications induced by rosuvastatin and fenofibrate. The information is based on available experimental data and aims to provide a clear, objective comparison to inform further research and development.
Introduction to Rosuvastatin and Fenofibrate
Rosuvastatin is a statin that primarily functions by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol synthesis pathway. This action leads to a reduction in low-density lipoprotein (LDL) cholesterol levels. Fenofibrate, a fibric acid derivative, acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its primary role is to decrease triglyceride levels and, to a lesser extent, LDL cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. The combination of these two drugs in Rosuvel-F provides a multi-faceted approach to managing dyslipidemia.
Comparative Gene Expression Changes
The following table summarizes the key gene expression changes induced by rosuvastatin and fenofibrate based on preclinical and clinical studies.
| Gene/Protein Target | Rosuvastatin | Fenofibrate | Primary Function of Target | Therapeutic Implication |
| HMG-CoA Reductase (HMGCR) | Downregulation of activity (inhibition), potential upregulation of gene expression via SREBP-2 | No direct effect | Rate-limiting enzyme in cholesterol synthesis | Lowering LDL cholesterol |
| LDL Receptor (LDLR) | Upregulation | No direct effect | Uptake of LDL cholesterol from circulation | Lowering LDL cholesterol |
| Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Upregulation | No direct effect | Promotes degradation of the LDL receptor | Potential counteractive effect to LDLR upregulation |
| Apolipoprotein A1 (APOA1) | Minimal effect | Upregulation | Major protein component of HDL | Increasing HDL cholesterol |
| Apolipoprotein C3 (APOC3) | No direct effect | Downregulation | Inhibitor of lipoprotein lipase and hepatic lipase | Lowering triglycerides |
| Lipoprotein Lipase (LPL) | No direct effect | Upregulation | Hydrolysis of triglycerides in lipoproteins | Lowering triglycerides |
| Fatty Acid Transport Protein (FATP) | No direct effect | Upregulation | Transport of fatty acids into cells | Increased fatty acid uptake and oxidation |
| Carnitine Palmitoyltransferase 1 (CPT1) | No direct effect | Upregulation | Rate-limiting enzyme in mitochondrial fatty acid oxidation | Increased fatty acid beta-oxidation |
| Acyl-CoA Oxidase 1 (ACOX1) | No direct effect | Upregulation | First enzyme of the peroxisomal fatty acid beta-oxidation pathway | Increased fatty acid beta-oxidation |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of rosuvastatin and fenofibrate result in different downstream effects on gene expression, primarily governed by the SREBP-2 and PPARα signaling pathways, respectively.
A Head-to-Head Analysis: Razel-F Versus Novel Lipid-Modifying Agents in the Management of Dyslipidemia
For researchers, scientists, and drug development professionals, this guide provides a comprehensive performance benchmark of Razel-F (a fixed-dose combination of rosuvastatin and fenofibrate) against contemporary novel lipid-modifying agents. This document synthesizes clinical trial data to offer an objective comparison of efficacy and outlines the experimental methodologies employed in these key studies.
This compound combines the mechanisms of a potent statin and a fibrate to address mixed dyslipidemia by concurrently lowering low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG), while raising high-density lipoprotein cholesterol (HDL-C). The emergence of novel therapeutic classes, including PCSK9 inhibitors, bempedoic acid, and small interfering RNA (siRNA) therapies, presents new paradigms in lipid management, often with substantial efficacy in LDL-C reduction. This guide aims to juxtapose the performance of this compound with these innovative agents to inform research and clinical development perspectives.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the lipid-modifying effects of this compound and key novel agents based on data from significant clinical trials. It is important to note that direct head-to-head trials are limited, and these comparisons are based on data from separate studies.
Table 1: Efficacy of this compound (Rosuvastatin/Fenofibrate Combination)
| Clinical Trial/Study | Patient Population | Treatment Duration | LDL-C Reduction | Triglyceride Reduction | HDL-C Increase |
| Phase 3 Study (NCT00463606)[1] | Mixed Dyslipidemia | 12 weeks | -28.7% (combination vs. fenofibrate alone) | -40.3% (combination vs. rosuvastatin alone) | +23.0% (combination vs. rosuvastatin alone) |
| Indian Population Study[2] | Mixed Dyslipidemia | 180 days | Significant Reduction (not quantified vs. baseline) | -37.7% | +17.8% |
| Narrative Review Data[3] | Elderly with Mixed Dyslipidemia | Not Specified | -31.8% to -47.2% | -48.3% to -53.5% | +21.9% to +27.0% |
Table 2: Efficacy of Novel Lipid-Modifying Agents
| Agent (Brand Name) | Mechanism of Action | Key Clinical Trial | Patient Population | LDL-C Reduction (on top of statin therapy) | Other Notable Effects |
| Evolocumab (Repatha) | PCSK9 Inhibitor | FOURIER[4][5][6] | Stable Atherosclerotic Cardiovascular Disease | ~59% | Reduces risk of major cardiovascular events.[6] |
| Inclisiran (Leqvio) | PCSK9-directed siRNA | ORION-10[7][8] | Atherosclerotic Cardiovascular Disease | ~56% (time-averaged) | Twice-yearly injection schedule.[7][8] |
| Bempedoic Acid (Nexletol) | ATP Citrate Lyase (ACL) Inhibitor | CLEAR Outcomes[9][10][11][12] | Statin-Intolerant | ~20% | Reduces risk of major cardiovascular events in statin-intolerant patients.[12] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and novel lipid-modifying agents are crucial to understanding their differing impacts on the lipid profile.
References
- 1. Efficacy and safety of rosuvastatin 5 mg in combination with fenofibric acid 135 mg in patients with mixed dyslipidemia - a phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Efficacy and Safety of Fixed Dose Combination of Rosuvastatin and Choline Fenofibrate to Fixed Dose Combination of Rosuvastatin and Fenofibrate in Patients of Mixed Dyslipidemia: A Randomized, Open-label, Multicentre Clinical Trial in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Efficacy and Safety of PCSK9 Inhibition With Evolocumab in Reducing Cardiovascular Events in Patients With Metabolic Syndrome Receiving Statin Therapy: Secondary Analysis From the FOURIER Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipid.org [lipid.org]
- 6. lipid.org [lipid.org]
- 7. professional.heart.org [professional.heart.org]
- 8. Inclisiran Slashes LDL in ASCVD Patients: ORION-10 | tctmd.com [tctmd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. practicingclinicians.com [practicingclinicians.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Razel-F
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of pharmaceutical products like Razel-F. Adherence to established disposal protocols is crucial for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound, a combination drug containing Rosuvastatin and Fenofibrate used to manage cholesterol and triglyceride levels.[1][2][3]
While specific disposal instructions for this compound are not explicitly detailed in publicly available resources, general guidelines for pharmaceutical waste issued by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) provide a clear framework for safe and responsible disposal.[4][5][6]
Recommended Disposal Procedures
The primary and most recommended method for disposing of unused or expired medications is through drug take-back programs.[5][6] These programs offer the safest and most environmentally sound way to dispose of pharmaceuticals.
If a take-back program is not accessible, follow these steps for household trash disposal:
-
Do Not Flush: Unless specifically instructed, do not flush unwanted or expired medications down the toilet or drain.[7][8] Traces of pharmaceuticals have been detected in water supplies, and wastewater treatment plants may not be equipped to remove them.[7]
-
Mix with Undesirable Substance: Remove the medication from its original container and mix it with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[5][8] This step makes the medication less appealing to children and pets and helps prevent diversion.
-
Contain and Seal: Place the mixture in a sealed container, such as a resealable plastic bag or an empty can, to prevent the medication from leaking or spilling.[5]
-
Dispose in Household Trash: Throw the sealed container in your household trash.[5]
-
Protect Your Privacy: Before discarding the original packaging, be sure to scratch out all personal information on the prescription label to protect your identity.[5][8]
Quantitative Data on Disposal Options
| Disposal Method | Environmental Risk | Diversion Risk | Accessibility | Recommendation |
| Drug Take-Back Programs | Lowest | Lowest | Varies by location | Most Recommended |
| Household Trash (following FDA guidelines) | Low | Low | High | Recommended if take-back is unavailable |
| Flushing (Sewering) | High | Low | High | Not Recommended (unless on FDA flush list) |
| Mail-Back Programs | Low | Low | Moderate | A viable alternative to take-back programs |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general procedures outlined by the FDA and EPA are based on risk-assessment principles to minimize environmental impact and the potential for accidental ingestion or diversion. The EPA's regulations on hazardous waste pharmaceuticals, under Subpart P, further refine the management of pharmaceutical waste in healthcare settings, emphasizing the ban on sewering hazardous waste pharmaceuticals.[4][9]
Disposal Workflow
The following diagram illustrates the recommended decision-making process for the proper disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer work environment and a healthier planet.
References
- 1. Razel F 10 Tablet 15: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 2. Razel F 10/67mg Tablet 10: Uses, Side Effects, Price & Substitutes [truemeds.in]
- 3. Razel F 10 Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 4. youtube.com [youtube.com]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 7. ovid.com [ovid.com]
- 8. Acrobat Accessibility Report [page.elixirsolutions.com]
- 9. Universal Waste [portal.ct.gov]
Essential Safety and Logistical Information for Handling Razel-F
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Razel-F, a combination drug product containing Rosuvastatin and Fenofibrate. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize occupational exposure.
Operational Plan: Handling Active Pharmaceutical Ingredients (APIs)
This procedural guidance outlines the step-by-step process for safely handling the active pharmaceutical ingredients of this compound, Rosuvastatin and Fenofibrate, in a laboratory setting.
Engineering Controls and Laboratory Setup
-
Ventilation: All handling of powdered Rosuvastatin and Fenofibrate must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Restricted Access: The area where these APIs are handled should be a designated and restricted zone.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling Rosuvastatin and Fenofibrate.
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Hand Protection: Use nitrile gloves. Inspect gloves for any tears or punctures before use and change them frequently.
-
Body Protection: A lab coat or a disposable gown should be worn to prevent skin contact.
-
Respiratory Protection: For operations that may generate significant dust, such as weighing or mixing, a NIOSH-approved respirator with a P3 filter is required.
Handling Procedures
-
Avoid Dust Generation: Handle the powdered APIs carefully to avoid creating dust. Use techniques such as gentle scooping and slow movements.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the materials, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
-
Spill Management:
-
Minor Spills: For small spills, gently sweep or vacuum up the material, avoiding dust generation. The vacuum cleaner must be fitted with a HEPA filter. Place the collected material in a sealed, labeled container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate safety personnel.
-
Disposal Plan
Proper disposal of this compound, its active ingredients, and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: Unused or waste Rosuvastatin and Fenofibrate should be treated as hazardous chemical waste.
-
Containerization: Collect all waste materials (including contaminated PPE) in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal Method: Dispose of the hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
Quantitative Data Summary
This table summarizes the key quantitative safety data for the active ingredients of this compound.
| Parameter | Rosuvastatin | Fenofibrate |
| Occupational Exposure Limit (OEL) | 0.005 mg/m³ (8-hr TWA) | 0.1 - 1 mg/m³ (Occupational Exposure Band) |
| Estimated Exposure Level (TWA) | Not specified | 480 µg/m³ (8 hours) |
| Oral LD50 (Rat) | >2000 mg/kg | >2000 mg/kg |
Experimental Protocols
Detailed experimental protocols involving this compound or its components should be designed with the above safety precautions as a primary consideration. All protocols must be reviewed and approved by the institution's Environmental Health and Safety (EHS) department prior to commencement.
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound's active pharmaceutical ingredients.
Caption: Workflow for Safe Handling of this compound APIs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
